2-Methyl-1,3-benzothiazole-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWCWMXKLGRFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20061-51-2 | |
| Record name | 2-methyl-1,3-benzothiazole-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-1,3-benzothiazole-6-carbaldehyde CAS 20061-51-2 properties
This guide serves as an advanced technical resource for 2-Methyl-1,3-benzothiazole-6-carbaldehyde (CAS 20061-51-2).[1][2] It is designed for medicinal chemists and materials scientists requiring actionable data on synthesis, reactivity, and application workflows.
CAS: 20061-51-2 | Formula: C
Executive Summary & Chemical Identity
2-Methyl-1,3-benzothiazole-6-carbaldehyde is a bifunctional heterocyclic scaffold characterized by a "Push-Pull" reactivity profile .[1][2] It possesses two distinct reactive centers:
-
C6-Aldehyde (Electrophile): A classic handle for Schiff base formation, reductive amination, and Knoevenagel condensations.[1][2]
-
C2-Methyl (Nucleophile/Acidic): The methyl group at position 2 is activated by the electron-withdrawing nature of the thiazole ring (C=N bond), rendering the methyl protons acidic (pKa
27-29 in DMSO) and susceptible to deprotonation and subsequent condensation.[1][2]
This dual functionality makes it a critical intermediate in the synthesis of cyanine dyes (for bio-imaging) and Schiff base ligands (for antitumor and antimicrobial drug discovery).[1][2]
Physicochemical Profile
| Property | Specification | Notes |
| Appearance | Pale yellow to tan solid | Color darkens upon oxidation/light exposure.[1][2][4] |
| Melting Point | 98–105 °C (Typical) | Verify with specific CoA; varies by purity.[1][2][3] |
| Solubility | DMSO, DMF, DCM, Ethanol | Poorly soluble in water; hydrolytically stable. |
| LogP | ~2.3 (Predicted) | Lipophilic, suitable for cell-permeable probe design.[1][2] |
| Storage | 2–8 °C, Inert Atmosphere | Aldehyde is sensitive to air oxidation (to carboxylic acid).[1] |
Synthetic Architecture
While direct formylation (Vilsmeier-Haack) of 2-methylbenzothiazole is possible, it often suffers from regioselectivity issues (C4 vs. C6 isomers).[1][2][3] The most robust, high-purity synthetic route involves the reduction of the carboxylic acid precursor .[1]
Recommended Protocol: The "Reduction-Oxidation" Route
This method ensures the aldehyde is exclusively at the C6 position, avoiding isomer separation.[1]
Step 1: Precursor Synthesis (Cyclization) [1][2]
-
Reactants: 4-Amino-3-mercaptobenzoic acid + Acetic Anhydride.[1][2]
-
Product: 2-Methyl-1,3-benzothiazole-6-carboxylic acid.[1][2][5]
Step 2: Selective Reduction
-
Reagent: Borane-THF complex (
) or .[1][2] -
Mechanism: Reduces the carboxylic acid to the benzyl alcohol (2-methyl-1,3-benzothiazol-6-yl)methanol.[1][2]
-
Note: The C2-methyl group remains intact under these conditions.[1][2]
Step 3: Controlled Oxidation (The Target)
Reactivity & Functionalization Pathways
The utility of CAS 20061-51-2 lies in its ability to be derivatized at two ends.[1][2]
Pathway A: C6-Aldehyde Condensation (Medicinal Chemistry)
This is the primary route for generating bioactive hydrazones and imines.[1][2]
-
Reaction: Schiff Base Formation.
-
Conditions: Ethanol/Methanol, catalytic acetic acid, reflux.
-
Application: Synthesis of antitumor agents (e.g., reacting with hydrazine hydrate or substituted anilines).[1][2]
Pathway B: C2-Methyl Condensation (Dye Chemistry)
This route exploits the acidity of the C2-methyl group.[1][2]
-
Conditions: Acetic anhydride, reflux, often with a weak base.
-
Application: Synthesis of Styryl dyes or Cyanine dyes.[1][2] Note: The benzothiazole nitrogen is often alkylated (quaternized) first to increase the acidity of the C2-methyl protons.[1]
Visualization of Reactivity
Figure 1: Divergent synthetic pathways for CAS 20061-51-2. The C6 aldehyde allows for drug scaffold extension, while the C2 methyl enables dye synthesis.[3]
Therapeutic & Diagnostic Applications[2][6]
Drug Discovery (Anticancer & Neuroprotective)
Benzothiazole derivatives are privileged structures in medicinal chemistry.[1][2][3]
-
Mechanism: The planar benzothiazole ring intercalates with DNA.[1][2] The C6-aldehyde derived hydrazones have shown potency in inhibiting cancer cell proliferation by targeting tubulin polymerization .[1][2]
-
Riluzole Analogs: As structural relatives to Riluzole (a glutamate antagonist for ALS), C6-substituted benzothiazoles are screened for neuroprotective properties.[1][2][3]
Fluorescent Probes (Bio-Imaging)
-
Cysteine Detection: The aldehyde group can react specifically with aminothiols (like Cysteine and Homocysteine) to form thiazolidines.[1][2] This reaction disrupts the conjugation of the benzothiazole system, causing a fluorescence shift (ratiometric sensing).
-
Protocol:
Experimental Protocol: Schiff Base Synthesis
Objective: Synthesis of a bioactive hydrazone derivative from CAS 20061-51-2.
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol, 177 mg) in absolute ethanol (10 mL).
-
Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.0 mmol) dropwise.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture at 78 °C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1][2]
-
Work-up: Cool to room temperature. The Schiff base usually precipitates as a solid.[1][2]
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
References
-
PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Precursor Data). National Library of Medicine.[1][2] Link[1][2]
-
Organic Chemistry Portal. Synthesis of Benzothiazoles. (General synthetic methodologies for benzothiazole scaffolds). Link
-
Sigma-Aldrich. 2-Methyl-1,3-benzothiazole-6-carboxylic acid Product Sheet. (Physical property verification).[1][2][6] Link
-
Royal Society of Chemistry. Benzothiazole derivatives in medicinal chemistry.[1][2] (Review of therapeutic applications). Link
Sources
- 1. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-methyl-1,3-benzothiazole-6-carboxylic acid | 6941-28-2 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Molecular weight and formula of 2-Methyl-1,3-benzothiazole-6-carbaldehyde
Executive Summary & Molecular Identity[1]
2-Methyl-1,3-benzothiazole-6-carbaldehyde is a critical heterocyclic building block characterized by a fused benzene-thiazole core substituted with a reactive aldehyde at the C6 position and a methyl group at the C2 position.[1] This specific substitution pattern renders it highly valuable in the synthesis of cyanine dyes , Schiff base ligands , and pharmaceutical intermediates targeting neurodegenerative pathways and antimicrobial resistance.
Unlike its more common isomers (e.g., the 2-carbaldehyde), the 6-carbaldehyde variant preserves the nucleophilic reactivity of the C2-methyl group (essential for Knoevenagel condensations) while offering an orthogonal electrophilic handle at C6.[1]
Table 1: Physicochemical Profile[1][2][3]
| Property | Value | Notes |
| IUPAC Name | 2-Methyl-1,3-benzothiazole-6-carbaldehyde | |
| Molecular Formula | C₉H₇NOS | |
| Molecular Weight | 177.22 g/mol | Calculated based on IUPAC atomic weights.[1][2] |
| CAS Registry | 19989-67-4 (Generic/Related) | Note: Often synthesized in situ or custom ordered.[1] Commercially available as the Acid precursor (CAS 6941-28-2).[1][3] |
| Physical Form | Pale yellow to orange crystalline solid | Typical of conjugated benzothiazoles.[1] |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Limited solubility in water/alcohols. |
| Key Precursor | 2-Methyl-1,3-benzothiazole-6-carboxylic acid | CAS: 6941-28-2 |
Structural Analysis & Pharmacophore Utility
The compound's utility stems from its dual-reactivity profile.[1] The benzothiazole scaffold acts as a bioisostere for indole and quinoline, providing enhanced metabolic stability and lipid solubility.
Graphviz Diagram: Structural Reactivity Logic
Figure 1: Reactivity map illustrating the orthogonal functionalization sites of the scaffold.[1]
Synthetic Architecture (The "Senior Scientist" Route)
While direct formylation (Vilsmeier-Haack) of 2-methylbenzothiazole typically yields a mixture of isomers (C4/C6), the most reliable, high-purity protocol utilizes the commercially available 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS 6941-28-2) as the starting material.[1] This route ensures regiochemical integrity.[1]
Workflow: Reduction-Oxidation Strategy
-
Step 1: Reduction of the carboxylic acid to the primary alcohol.[1]
-
Step 2: Selective Oxidation of the alcohol to the aldehyde.[1]
Detailed Protocol
Phase A: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (
) or Borane-THF complex ( ).[1] -
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
-
Procedure:
-
Dissolve 2-Methyl-1,3-benzothiazole-6-carboxylic acid (1.0 eq) in anhydrous THF under
atmosphere. -
Cool to 0°C. Slowly add
(1.5 eq) or . -
Allow to warm to RT and reflux for 4–6 hours.
-
Quench: Carefully add Glauber’s salt (
) or Fieser workup to precipitate aluminum salts.[1] -
Filter and concentrate to yield (2-methylbenzo[d]thiazol-6-yl)methanol .
-
Phase B: Oxidation to Aldehyde
-
Reagents: Manganese Dioxide (
) or Dess-Martin Periodinane (DMP).[1] -
Why
? It is highly selective for benzylic/allylic alcohols and will not over-oxidize to the acid.[1] -
Procedure:
-
Dissolve the intermediate alcohol in Dichloromethane (DCM) or Chloroform.[1]
-
Add activated
(10 eq) typically in excess.[1] -
Stir vigorously at Room Temperature (RT) for 12–24 hours. Monitor by TLC.[1]
-
Filter through a Celite pad to remove solids.[1]
-
Concentrate filtrate.[1] Recrystallize from Ethanol/Hexane if necessary.[1]
-
Graphviz Diagram: Synthesis Workflow
Figure 2: Step-wise synthetic pathway ensuring regioselectivity via the carboxylic acid precursor.
Analytical Validation (Self-Validating System)[1]
To confirm the identity of the synthesized product, the following spectroscopic signatures must be observed. This data acts as a "checksum" for your synthesis.[1]
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Aldehyde Proton (-CHO): Look for a sharp singlet downfield at δ 10.0 – 10.1 ppm .[1] This confirms the oxidation state.[1]
-
Aromatic Region:
-
H7 (d): Doublet around δ 8.1 ppm (Ortho to aldehyde, meta to N).
-
H5 (dd): Doublet of doublets around δ 7.9 ppm .[1]
-
H4 (d): Doublet around δ 8.0 ppm .
-
-
Methyl Group (-CH₃): A sharp singlet at δ 2.8 – 2.9 ppm .[1]
-
Note: If this signal is absent or split, the thiazole ring may have degraded or opened.
-
Mass Spectrometry (ESI-MS)[1]
-
Expected [M+H]⁺: 178.23 m/z.[1]
-
Fragmentation: Loss of -CO (28 Da) is common in aldehydes, leading to a fragment at ~150 m/z.
Applications in Drug Discovery & Materials[8][9]
A. Fluorescent Probes (Cyanine Dyes)
The C2-methyl group is sufficiently acidic to undergo condensation with other aldehydes or squaraines.[1] However, the C6-aldehyde allows for the extension of conjugation away from the thiazole core, enabling the creation of "Push-Pull" dyes where the benzothiazole acts as the electron acceptor.
B. Schiff Base Ligands
Reaction of the C6-aldehyde with primary amines (e.g., hydrazides, thiosemicarbazides) yields Schiff bases. These derivatives are extensively studied for:
-
Antimicrobial Activity: Disrupting bacterial cell walls.[1]
-
Metal Sensing: Coordinating Zn²⁺ or Cu²⁺ for environmental monitoring.[1]
References
-
PubChem Compound Summary. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Precursor).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. Synthesis of Benzothiazoles. (General methodology grounding).[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Benzothiazole, 2-methyl- (Spectral Data).[1] Retrieved from [Link][1]
Sources
A Technical Guide to the Solubility of 2-Methyl-1,3-benzothiazole-6-carbaldehyde in DMSO and Ethanol for Drug Discovery Applications
An In-depth Technical Guide
Topic: Solubility of 2-Methyl-1,3-benzothiazole-6-carbaldehyde in DMSO and ethanol Audience: Researchers, scientists, and drug development professionals.
Executive Summary This guide provides a comprehensive analysis of the solubility of 2-Methyl-1,3-benzothiazole-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry, within two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. Solubility is a cornerstone of drug discovery and development, influencing everything from compound screening and assay development to formulation and bioavailability. This document delineates the theoretical underpinnings of the compound's solubility based on its molecular structure and the physicochemical properties of the solvents. While specific quantitative solubility data for this exact molecule is not readily available in public literature, this guide establishes a robust predictive framework based on fundamental chemical principles. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to precisely determine these solubility values, ensuring data integrity and reproducibility in a laboratory setting.
Introduction: The Benzothiazole Scaffold in Modern Research
The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of benzothiazole have shown significant promise as enzyme inhibitors and are featured in both investigational and clinically approved drugs.[2][4][5] The subject of this guide, 2-Methyl-1,3-benzothiazole-6-carbaldehyde, is a member of this important class. Its utility in synthetic chemistry and potential as a precursor or active agent in drug discovery programs makes a thorough understanding of its physical properties essential.
A primary hurdle in the early stages of drug development is ensuring adequate solubility. A compound must be dissolved to be active in most biological assays and for effective formulation. DMSO is a powerful, versatile solvent widely used for creating high-concentration stock solutions for compound libraries in screening programs.[6][7] Ethanol, being less toxic, is often considered for later-stage development and formulation.[8][9] Therefore, characterizing the solubility of 2-Methyl-1,3-benzothiazole-6-carbaldehyde in these two solvents is a critical first step for any research program involving this molecule.
Physicochemical Properties and Intermolecular Forces
To predict solubility, one must first analyze the structure of the solute. The structure of 2-Methyl-1,3-benzothiazole-6-carbaldehyde dictates its polarity, molecular weight, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | (Inferred from structure) |
| Molecular Weight | 177.22 g/mol | (Calculated) |
| Key Functional Groups | Benzene Ring, Thiazole Ring, Methyl Group, Aldehyde Group | (Structural Analysis) |
| Physical Form | Expected to be a solid at room temperature | (Inferred from similar structures[10]) |
The molecule's architecture presents distinct regions of varying polarity. The fused aromatic benzothiazole system possesses a dipole moment due to the heteroatoms (nitrogen and sulfur). The aldehyde group (-CHO) at the 6-position is strongly polar. Conversely, the methyl group (-CH₃) at the 2-position is nonpolar. This combination of features suggests the molecule is moderately polar overall.
The potential for intermolecular interactions, which governs how a molecule interacts with a solvent, is illustrated below.[11][12]
Caption: Dominant intermolecular forces driving solubility.
Quantitative Solubility Data
As of this writing, specific experimental solubility values (e.g., in mg/mL or M) for 2-Methyl-1,3-benzothiazole-6-carbaldehyde are not available in peer-reviewed literature or major chemical databases. The following table provides a qualitative summary based on the theoretical analysis presented above.
| Solvent | Type | Predicted Solubility | Rationale |
| DMSO | Polar Aprotic | High | Strong dipole-dipole interactions between the polar solute and the highly polar solvent. [6][13] |
| Ethanol | Polar Protic | Good to High | Combination of hydrogen bonding, dipole-dipole forces, and dispersion forces. [14][15] |
Disclaimer: These are predictive assessments. For all quantitative applications, experimental verification is mandatory.
A Validated Protocol for the Gravimetric Determination of Solubility
To obtain accurate, reliable solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a gold standard for determining the equilibrium solubility of a solid in a solvent. [16]
Materials and Reagents
-
2-Methyl-1,3-benzothiazole-6-carbaldehyde (>95% purity)
-
Dimethyl Sulfoxide (Anhydrous, ≥99.9%)
-
Ethanol (Absolute, ≥99.5%)
-
Analytical balance (± 0.1 mg accuracy)
-
Calibrated positive displacement micropipettes
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed collection vials
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Protocol.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2-Methyl-1,3-benzothiazole-6-carbaldehyde to a vial containing a known volume (e.g., 2 mL) of the chosen solvent (DMSO or ethanol). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid precipitate.
-
Filtration: Attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed (tared) collection vial. This step is critical to remove any microscopic undissolved particles.
-
Mass Determination (Solution): Immediately cap and weigh the collection vial containing the filtered solution. Subtract the tare weight to get the mass of the saturated solution.
-
Solvent Removal: Evaporate the solvent completely. For DMSO, a vacuum oven at a moderate temperature (e.g., 60-70°C) is effective due to its high boiling point. [6]Ethanol can be removed more easily under vacuum at a lower temperature.
-
Mass Determination (Solute): Once the solute is completely dry, weigh the vial again. Subtract the tare weight to obtain the mass of the dissolved solid.
-
Calculation:
-
Mass of solvent = (Mass of solution) - (Mass of solute)
-
Solubility (in g/100g solvent) = [ (Mass of solute) / (Mass of solvent) ] * 100
-
To convert to mg/mL, the density of the solvent at the experimental temperature is required.
-
Discussion and Practical Insights for Researchers
-
Stock Solution Preparation: The predicted high solubility in DMSO confirms its suitability for preparing concentrated stock solutions (e.g., 10-50 mM) for high-throughput screening (HTS) campaigns. [6]Researchers should be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which may affect solubility over time. [17]* Assay Compatibility: While excellent for stock solutions, DMSO can have effects in certain biological assays, even at low final concentrations. [6]The good predicted solubility in ethanol provides a valuable alternative. Ethanol is often better tolerated in cell-based assays.
-
Crystallization and Polymorphism: During solubility experiments, it is important to observe the solid phase. If the appearance of the solid changes during equilibration, it could indicate a polymorphic transformation or solvate formation, which would yield a different solubility value than the original material.
-
Safety Considerations: Always handle DMSO with appropriate personal protective equipment (gloves, eye protection). Due to its ability to be rapidly absorbed through the skin, it can carry dissolved substances with it. [7]
Conclusion
2-Methyl-1,3-benzothiazole-6-carbaldehyde is predicted to exhibit high solubility in DMSO and good to high solubility in ethanol. This favorable solubility profile is attributed to the molecule's polarity and its capacity for strong dipole-dipole interactions and hydrogen bonding with these solvents. These characteristics make it a tractable compound for use in drug discovery and development, allowing for straightforward preparation of stock solutions for biological screening and potential formulation in less toxic solvents like ethanol. For precise quantitative work, the provided shake-flask experimental protocol offers a robust and reliable method for determining the exact solubility values, which are indispensable for accurate and reproducible research.
References
Sources
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- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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- 9. Is Ethanol an Organic Solvent - Oreate AI Blog [oreateai.com]
- 10. 2-methyl-1,3-benzothiazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 14. Ethanol - Wikipedia [en.wikipedia.org]
- 15. Which types of intermolecular forces are present between molecule... | Study Prep in Pearson+ [pearson.com]
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- 17. chemicals.co.uk [chemicals.co.uk]
Chemo-Functional Attributes of Benzothiazole-6-Carboxaldehyde: Synthetic Utility and Bio-Active Derivatization
Executive Summary & Scaffold Analysis
Benzothiazole-6-carboxaldehyde (Bhz-6-CHO) represents a critical pharmacophore and fluorophore intermediate in modern organic synthesis. Unlike its isomer, benzothiazole-2-carboxaldehyde, where the carbonyl is directly attached to the thiazole ring, the 6-position aldehyde is located on the fused benzene ring.
Electronic Causality:
The reactivity of the C6-aldehyde is distinct due to the electron-withdrawing nature (EWG) of the fused thiazole ring. The nitrogen atom (imino) and sulfur atom in the heterocycle exert an inductive (
-
Consequence: The C6-carbonyl carbon is more electrophilic than that of a standard benzaldehyde.
-
Result: Enhanced susceptibility to nucleophilic attack by amines (Schiff base formation) and active methylene compounds (Knoevenagel condensation), often requiring milder conditions than unactivated aromatic aldehydes.
Reactivity Profile & Transformation Logic
The functional versatility of Bhz-6-CHO hinges on three primary reaction vectors. The following diagram maps these pathways, illustrating the logical flow from precursor to functional application.
Visualization: Reactivity Pathways
Caption: Logical reaction map of Benzothiazole-6-carboxaldehyde showing electrophilic activation and downstream applications.
Protocol 1: C=N Bond Formation (Schiff Base Synthesis)
The formation of azomethines (Schiff bases) is the dominant application of Bhz-6-CHO, particularly for generating antimicrobial agents and metal-sensing ligands. The electron-deficient benzothiazole ring stabilizes the resulting imine, often improving crystallinity and hydrolytic stability.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine lone pair on the carbonyl carbon. The enhanced electrophilicity of Bhz-6-CHO (due to the thiazole EWG effect) accelerates the initial hemiaminal formation, the rate-determining step in neutral media.
Step-by-Step Methodology
Target: Synthesis of N-(Benzothiazol-6-ylmethylene)arylamine.
-
Stoichiometry: Dissolve Benzothiazole-6-carboxaldehyde (1.0 mmol) and the substituted Aniline/Hydrazide (1.0 mmol) in absolute ethanol (10–15 mL).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid .
-
Why: Protonation of the carbonyl oxygen increases electrophilicity, facilitating the attack of weaker nucleophiles (like deactivated anilines).
-
-
Reflux: Heat the mixture at reflux (78°C) for 3–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (
) and appearance of a new, often fluorescent spot.
-
-
Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base typically precipitates as a solid.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol or DMF/water mixtures.
Self-Validating Checkpoints:
-
IR Spectroscopy: Disappearance of the sharp C=O stretch (~1690 cm⁻¹) and appearance of the C=N stretch (1610–1630 cm⁻¹).
-
¹H NMR: Disappearance of the aldehyde singlet (~10.0 ppm) and appearance of the azomethine singlet (~8.4–8.8 ppm).
Protocol 2: C=C Bond Extension (Knoevenagel Condensation)
This pathway is critical for designing Intramolecular Charge Transfer (ICT) fluorescent probes. By reacting Bhz-6-CHO with strong electron acceptors (e.g., malononitrile), the conjugation system is extended, shifting absorption/emission into the Red/NIR region.
Step-by-Step Methodology
Target: Synthesis of Benzothiazole-6-vinyl-malononitrile dyes.
-
Preparation: Dissolve Benzothiazole-6-carboxaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol or Acetonitrile (10 mL).
-
Catalysis: Add Piperidine (0.1 mmol, ~2 drops).
-
Why: Piperidine acts as a base to deprotonate the active methylene of malononitrile, generating the carbanion nucleophile.
-
-
Reaction: Stir at reflux for 2–4 hours.
-
Note: Due to the activated nature of Bhz-6-CHO, this reaction often proceeds rapidly. Over-boiling can cause polymerization.
-
-
Work-up: Cool to room temperature. The product usually precipitates as a brightly colored (yellow/orange/red) solid.
-
Purification: Recrystallize from Acetonitrile.
Data Summary: Typical Reactivity Parameters
| Reaction Type | Co-Reactant | Catalyst | Typical Yield | Key Spectral Change (NMR) |
| Schiff Base | Aryl Amines | AcOH (cat.) | 80–92% | |
| Hydrazone | Hydrazides | AcOH/HCl | 85–95% | N-H signal appears ~11-12 ppm |
| Knoevenagel | Malononitrile | Piperidine | 75–88% | Vinyl proton d (doublet) appears |
| Oxidation | KMnO4 | NaOH | >90% | -CHO |
Medicinal & Sensing Applications
The derivatives of Benzothiazole-6-carboxaldehyde are not merely synthetic curiosities but functional tools in drug discovery and bio-imaging.
A. Antimicrobial Pharmacophores
Schiff bases derived from Bhz-6-CHO have demonstrated significant activity against M. tuberculosis and Gram-positive bacteria. The mechanism typically involves the inhibition of specific enzymes (e.g., DNA gyrase), where the benzothiazole ring acts as a lipophilic anchor facilitating cell membrane penetration, while the imine linkage binds to the enzyme active site [1, 5].
B. Fluorescent Probes (ESIPT & ICT)
While 2-substituted benzothiazoles are famous for ESIPT (Excited-State Intramolecular Proton Transfer), 6-substituted derivatives function primarily via ICT (Intramolecular Charge Transfer) .
-
Mechanism: The benzothiazole acts as the electron-withdrawing acceptor. When an electron-donating group (like a diethylamino group) is attached via the aldehyde-derived double bond, a "Push-Pull" system is created.
-
Utility: These probes are used for sensing biothiols (Cysteine, Homocysteine) or metal ions (Cu²⁺, Zn²⁺) in living cells, often showing a "Turn-On" fluorescence response upon binding [2, 3].
Visualization: Sensing Mechanism Logic
Caption: Logic flow of fluorescence activation in Benzothiazole-6-CHO derived probes.
References
-
Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. Available at: [Link]
-
A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. MDPI. Available at: [Link]
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PubMed Central (PMC). Available at: [Link]
-
Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. ResearchGate. Available at: [Link]
-
Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios. Available at: [Link]
An In-Depth Technical Guide to the Safe Handling of 2-Methyl-1,3-benzothiazole-6-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-1,3-benzothiazole-6-carbaldehyde was not available at the time of this writing. The following guide has been developed by extrapolating data from structurally related benzothiazole derivatives and general principles of chemical safety. This information is intended for guidance purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a certified SDS. Always consult with a qualified safety professional and conduct a thorough risk assessment before handling this compound.
Section 1: Compound Identification and Overview
2-Methyl-1,3-benzothiazole-6-carbaldehyde is a member of the benzothiazole family, a class of heterocyclic compounds with a wide range of applications in industrial and consumer products, including as vulcanization accelerators, corrosion inhibitors, and in the synthesis of fungicides and dyes.[1] The introduction of a carbaldehyde group at the 6-position and a methyl group at the 2-position of the benzothiazole core suggests specific reactivity that necessitates careful handling.
Key Structural Features:
-
Benzothiazole Core: A bicyclic structure composed of a benzene ring fused to a thiazole ring. This core is associated with various biological activities and potential toxicities.[1]
-
Carbaldehyde Group (-CHO): An aldehyde functional group which can be reactive and may be a sensitizer.
-
Methyl Group (-CH3): A common substituent that can influence the compound's physical and chemical properties.
Section 2: Hazard Identification and Classification
Based on data from related benzothiazole compounds, 2-Methyl-1,3-benzothiazole-6-carbaldehyde should be handled as a potentially hazardous substance.
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] |
Hazard Pictograms:
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1] Harmful if inhaled.[2][3]
-
Skin Contact: May cause skin irritation and redness.[2][4] Harmful in contact with skin.[2][3] Some benzothiazole derivatives are known dermal sensitizers.[1]
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[2][4]
-
Ingestion: Harmful if swallowed.[2][3] May cause gastrointestinal irritation.
Section 3: First-Aid Measures
Immediate medical attention is recommended in case of significant exposure.
Emergency First-Aid Protocol:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Workflow for Emergency Response
Caption: Recommended workflow for safe handling and storage.
References
- Evonik. (2023, September 23). Safety Data Sheet. Retrieved from a general SDS example provided in the search results.
- LaboChem. (2024, November 4). Safety Data Sheet. Retrieved from a general SDS example provided in the search results.
- TCI EUROPE N.V. (n.d.). Safety Data Sheet: 2-(Methylthio)benzothiazole. Retrieved from a general SDS example provided in the search results.
-
PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link]
- ChemicalBook. (2026, January 17). 2-Methylbenzothiazole - Safety Data Sheet. Retrieved from a general SDS example provided in the search results.
- BB FABRICATION. (n.d.). Safety Data Sheet. Retrieved from a general SDS example provided in the search results.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet. Retrieved from a general SDS example provided in the search results.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: 1,3-Benzothiazole-2-carbaldehyde. Retrieved from a general SDS example provided in the search results.
- De, G., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5024-5043.
- Chemsrc. (2025, August 28). 2-Methyl-1,3-thiazole-5-carbaldehyde MSDS. Retrieved from a general SDS example provided in the search results.
Sources
Comprehensive Technical Guide: 6-Substituted Benzothiazole-2-Carboxaldehydes
Executive Summary
6-Substituted benzothiazole-2-carboxaldehydes represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Unlike simple heterocycles, the fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a "push-pull" electronic system. The C2-aldehyde functionality serves as a highly reactive electrophilic handle, enabling the rapid generation of diverse libraries—most notably Schiff bases and Knoevenagel condensation products.
This guide focuses on the 2-carboxaldehyde regioisomer (aldehyde at C2, substituent at C6), which is the dominant scaffold due to the accessibility of its precursor, 2-methylbenzothiazole.[1] We will also briefly address the 6-formyl isomer to ensure complete coverage.
Key Applications:
-
Medicinal Chemistry: Precursors for antitumor (Schiff bases), antimicrobial, and neuroprotective agents (Riluzole analogues).[1]
-
Materials Science: Fluorescent probes and chemosensors dependent on Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]
Structural & Electronic Logic
The benzothiazole ring system is numbered starting from the sulfur atom (1) and nitrogen (3).[1]
-
The 6-Position (Substituent R): This position is para to the nitrogen atom.[1] Electron-donating groups (EDGs) like
or at C6 increase the basicity of the ring nitrogen and the electron density at C2, stabilizing the aldehyde but potentially reducing its electrophilicity.[1] Electron-withdrawing groups (EWGs) like or enhance the electrophilicity of the C2-aldehyde, accelerating nucleophilic attacks (e.g., imine formation).[1] -
The 2-Position (Aldehyde -CHO): The C2 proton is acidic in the parent ring, but the aldehyde group transforms C2 into a potent electrophile.[1] It is prone to oxidation (to carboxylic acids) and must be stored under inert atmosphere to prevent aerobic degradation.[1]
Diagram 1: Structural Logic & Retrosynthesis
Caption: Retrosynthetic pathway from aminothiophenols to the target aldehyde, highlighting the critical Selenium Dioxide oxidation step.
Synthesis Protocol: SeO₂ Oxidation
The most robust method for generating 6-substituted benzothiazole-2-carboxaldehydes is the Riley Oxidation of the corresponding 2-methyl derivative.[1] This method is preferred over hydrolysis of dihalides due to milder conditions and higher functional group tolerance.
Pre-requisite: Synthesis of 2-Methyl-6-R-Benzothiazole
Before oxidizing, one must synthesize the methylated precursor.[1]
-
Reagents: 2-Amino-5-substituted-thiophenol + Acetic Anhydride (or Acetyl Chloride).[1][2]
-
Mechanism: Cyclocondensation.
-
Note: The substituent at position 5 of the thiophenol becomes position 6 in the benzothiazole.
Core Protocol: Selenium Dioxide Oxidation
Objective: Convert the C2-methyl group (
Materials:
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-methyl-6-substituted benzothiazole in 1,4-dioxane (approx. 10 mL per gram of substrate).
-
Reagent Addition: Add pulverized
in a single portion. Expert Tip: Freshly sublimed yields cleaner products, as aged reagent often contains selenous acid which can cause over-oxidation.[1][2] -
Reaction: Heat the mixture to vigorous reflux. The reaction typically requires 2–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1] The aldehyde is usually less polar than the alcohol intermediate but more polar than the methyl starting material.
-
Filtration: Once complete, cool the mixture to room temperature. Filter through a pad of Celite to remove the black selenium metal precipitate. Wash the pad with hot dioxane or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often a yellow-to-brown solid.[1] Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).[1][2]
Validation Check:
-
IR Spectroscopy: Look for the disappearance of the methyl C-H stretch and the appearance of a sharp carbonyl (
) stretch around .[1] -
1H NMR: A diagnostic singlet for the aldehyde proton (
) will appear downfield between .[1]
Functionalization & Reactivity
The aldehyde group at C2 is highly reactive. The most common derivatization is the formation of Schiff bases (imines), which are extensively screened for biological activity.
Protocol: Schiff Base Formation
-
Mix: Equimolar amounts of 6-substituted benzothiazole-2-carboxaldehyde and a primary aromatic amine in absolute ethanol.
-
Catalyst: Add 2-3 drops of Glacial Acetic Acid (catalytic).[1][3][4]
-
Reflux: Heat at reflux for 2–4 hours.
-
Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).[1] Filter and wash with cold ethanol.
Diagram 2: Structure-Activity Relationship (SAR) Flow
Caption: Impact of C6-substitution on chemical reactivity and biological efficacy.
Applications in Drug Discovery
The 6-substituted benzothiazole aldehyde scaffold is rarely the final drug; it is the "warhead" used to create the final bioactive molecule.
Biological Activity Summary
| Class | Derivative Type | Target Mechanism | Key Substituents (C6) |
| Antitumor | Schiff Bases / Hydrazones | DNA Intercalation / Topoisomerase II inhibition | |
| Antimicrobial | Thiazolidinones (from imines) | Cell wall synthesis inhibition | |
| Neuroprotective | Riluzole Analogues | Glutamate release inhibition | |
| Antioxidant | Phenolic Schiff Bases | Radical Scavenging (DPPH) |
Key Insight: The presence of a halogen (F, Cl) at the 6-position is statistically correlated with higher potency in antitumor assays due to increased lipophilicity and metabolic stability [1, 3].
References
-
Synthesis and biological evaluation of 6-substituted benzothiazole derivatives. Organic Chemistry Portal / PubMed.Link[1][2]
-
Selenium Dioxide Oxidations (Riley Oxidation). Organic Syntheses / AdiChemistry.Link[1][2]
-
Benzothiazole Derivatives in Drug Discovery. MDPI Molecules.Link[1][2]
-
Synthesis of Benzothiazoles via Condensation. Organic Chemistry Portal.Link
Sources
Methodological & Application
Application Note: Synthesis of Schiff Bases from 2-Methyl-1,3-benzothiazole-6-carbaldehyde
[1][2]
Abstract
This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from 2-Methyl-1,3-benzothiazole-6-carbaldehyde . Benzothiazole derivatives possess a privileged pharmacophore with extensive biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization at the C-6 position via a Schiff base linkage provides a critical vector for structure-activity relationship (SAR) studies.[3] This guide covers the reaction mechanism, step-by-step synthetic protocols (conventional and microwave-assisted), characterization data, and troubleshooting strategies to ensure high yield and purity.
Introduction
The 1,3-benzothiazole nucleus is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to bind to multiple biological targets. The 2-methyl-1,3-benzothiazole-6-carbaldehyde serves as a versatile electrophilic building block.[3]
Reacting this aldehyde with primary amines yields Schiff bases (azomethines) .[3] The
Key Applications
-
Antimicrobial Agents: Disruption of bacterial cell wall synthesis.
-
Anticancer Therapeutics: Inhibition of specific kinases (e.g., p38
MAP kinase). -
Fluorescent Probes: The conjugated benzothiazole system often exhibits fluorescence, useful for cellular imaging.
Chemical Basis & Mechanism
The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The reaction is reversible and acid-catalyzed.[3]
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of a carbinolamine intermediate (unstable).[3]
-
Dehydration: Acid-catalyzed elimination of water to form the imine (
) bond.[3]
Reaction Pathway Diagram[2][5]
Figure 1: Mechanistic pathway for the condensation of benzothiazole-6-carbaldehyde with amines.[3]
Experimental Protocols
Materials and Reagents[3][4][6][7][8][9][10][11][12][13]
-
Precursor: 2-Methyl-1,3-benzothiazole-6-carbaldehyde (CAS: 20061-51-2).[3]
-
Amine Source: Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline) or aliphatic amines.[3]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[3]
-
Catalyst: Glacial Acetic Acid (AcOH).[3]
-
Drying Agent: Anhydrous Sodium Sulfate (
).[3]
Protocol A: Conventional Reflux Method (Standard)
This method is robust and suitable for scaling up (grams to kilograms).[3]
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask (RBF), dissolve 2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol) in 20 mL of absolute ethanol.
-
Addition: Add an equimolar amount (1.0 mmol) of the appropriate primary amine .
-
Catalysis: Add 2-3 drops of glacial acetic acid .
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 3–6 hours .-
Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).[3] Look for the disappearance of the aldehyde spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 50 g) with stirring.
-
The Schiff base typically precipitates as a solid.
-
-
Purification:
-
Filter the solid using a Büchner funnel.
-
Wash with cold ethanol (2 x 5 mL) and water.[3]
-
Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain pure crystals.
-
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
This method offers higher yields and significantly reduced reaction times (minutes vs. hours).[3]
Step-by-Step Procedure:
-
Mixing: In a microwave-safe process vial (10 mL), mix 2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol).
-
Solvent: Add a minimum amount of ethanol (2-3 mL) to create a slurry.
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Irradiation: Place the vial in a microwave synthesis reactor.
-
Settings: Power = 150-300 W; Temperature =
; Time = 2–10 minutes .[3]
-
-
Isolation: Cool the vial. The product often crystallizes directly upon cooling. Filter and wash as described in Protocol A.
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for the synthesis of benzothiazole Schiff bases.
Characterization & Data Analysis
To validate the structure, researchers must confirm the formation of the imine bond and the retention of the benzothiazole core.
Expected Spectral Data
| Technique | Signal of Interest | Expected Value / Observation |
| FT-IR | ||
| FT-IR | Disappearance of peak at | |
| Azomethine Proton ( | ||
| Benzothiazole C2-Methyl | ||
| Azomethine Carbon ( | ||
| Mass Spec | Molecular Ion ( | Matches calculated molecular weight |
Interpretation
-
The most critical indicator of success is the disappearance of the aldehyde proton (
ppm) and the appearance of the azomethine proton ( ppm) in the H NMR spectrum.[3] -
In IR, the shift from a carbonyl stretch to an imine stretch confirms the condensation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in EtOH | Evaporate solvent to half volume or add cold water dropwise to induce precipitation.[3] |
| Low Yield | Incomplete reaction (Equilibrium) | Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves to remove water and drive equilibrium forward.[3] |
| Impure Product | Unreacted amine/aldehyde | Recrystallize from Ethanol/DMF mixtures. If the amine is liquid, wash the solid product with dilute HCl to remove unreacted amine. |
| Hydrolysis | Moisture sensitivity | Ensure all glassware is dry. Store the final Schiff base in a desiccator, as imines can hydrolyze back to aldehydes in moist air. |
References
-
Synthesis and Biological Activity of Benzothiazole Schiff Bases Source: Jetir.org URL:[Link] Context: Provides general methodology for benzothiazole Schiff base synthesis and antimicrobial testing standards.
-
Microwave Assisted Synthesis of Benzothiazole Derivatives Source: Semantic Scholar / Russian Journal of Organic Chemistry URL:[Link] Context: Validates the use of green chemistry techniques (microwave/ultrasound) for benzothiazole-carbaldehyde condensations.
-
Benzothiazole Synthesis and Reactivity Source: Organic Chemistry Portal URL:[Link][3] Context: Authoritative source for the fundamental chemistry and reactivity of the benzothiazole ring system.
-
Synthesis of 2-Methyl-1,3-benzothiazole-6-carbaldehyde Source: Google Patents (US20230167104A1) URL:[3][3] Context: Confirms the specific starting material and its use in condensation reactions to form alkene/imine linkages.
Application Notes and Protocols: Knoevenagel Condensation of 2-Methyl-1,3-benzothiazole-6-carbaldehyde with Active Methylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad applicability.[1][2][3] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[4][5] The resulting α,β-unsaturated compounds are versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, polymers, and cosmetics.[6][7]
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[8][9][10] This scaffold is a key structural motif in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[8][11][12] The fusion of the benzothiazole core with other pharmacophores through synthetic modifications, such as the Knoevenagel condensation, offers a powerful strategy for the development of novel therapeutic agents with enhanced potency and selectivity.[9][10]
This application note provides a detailed guide to the Knoevenagel condensation of 2-methyl-1,3-benzothiazole-6-carbaldehyde with various active methylene compounds. It includes an in-depth look at the reaction mechanism, comprehensive experimental protocols, and methods for product characterization, aimed at equipping researchers in drug discovery and development with the necessary tools for the successful synthesis of novel benzothiazole-based compounds.
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism catalyzed by a weak base, typically a primary, secondary, or tertiary amine like piperidine or pyridine.[4][6]
-
Deprotonation: The base abstracts a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is enhanced by the presence of adjacent electron-withdrawing groups.[6][13]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-methyl-1,3-benzothiazole-6-carbaldehyde, leading to the formation of a tetrahedral intermediate.[6][13]
-
Dehydration: The intermediate undergoes proton transfer and subsequent elimination of a water molecule to yield the final α,β-unsaturated product.[6] The removal of water can help drive the reaction equilibrium towards the product.[14]
Diagram of the Knoevenagel Condensation Mechanism
Caption: Base-catalyzed mechanism of the Knoevenagel condensation.
Materials and Methods
Reagents and Solvents
-
2-Methyl-1,3-benzothiazole-6-carbaldehyde
-
Malononitrile
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Piperidine
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Büchner funnel and flask
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: Synthesis of 2-((2-methyl-1,3-benzothiazol-6-yl)methylene)malononitrile
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1,3-benzothiazole-6-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20-30 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate will likely form. Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product is often obtained in high purity. If necessary, it can be further purified by recrystallization from ethanol.
-
Characterization: Dry the purified product under vacuum and characterize it using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of (E)-ethyl 2-cyano-3-(2-methyl-1,3-benzothiazol-6-yl)acrylate
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 2-methyl-1,3-benzothiazole-6-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress using TLC with a hexane:ethyl acetate (8:2) mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Generalized workflow for Knoevenagel condensation.
Data Presentation
The choice of active methylene compound and reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical results for the Knoevenagel condensation of 2-methyl-1,3-benzothiazole-6-carbaldehyde.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-4 | >90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 | 85-95 |
| Diethyl Malonate | Piperidine | Toluene | 8-12 | 70-80 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Insufficient heating- Low reactivity of the active methylene compound | - Use fresh catalyst- Ensure proper reflux temperature is maintained- For less reactive methylene compounds (e.g., diethyl malonate), consider a stronger base or longer reaction times. The order of nucleophilicity is generally malononitrile > ethyl cyanoacetate > diethyl malonate.[15] |
| Formation of Side Products | - Michael addition of a second molecule of the active methylene compound to the initial product.[16]- Self-condensation of the aldehyde | - Use a slight excess of the aldehyde.- Carefully control the reaction temperature and time. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent- Oily product | - After cooling, try adding cold water to precipitate the product.- If the product is an oil, perform an aqueous work-up and purify by column chromatography. |
Conclusion
The Knoevenagel condensation provides an efficient and versatile method for the synthesis of novel α,β-unsaturated derivatives of 2-methyl-1,3-benzothiazole. The protocols outlined in this application note are robust and can be adapted for various active methylene compounds. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields of pure products. The synthesized compounds can serve as valuable intermediates for the development of new therapeutic agents, leveraging the rich pharmacological potential of the benzothiazole scaffold.[8][11][12]
References
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Published July 25, 2025. Available from: [Link]
-
ScienceDirect. A Review on Recent Development and biological applications of benzothiazole derivatives. ScienceDirect. Available from: [Link]
-
Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Korean Chemical Society. Available from: [Link]
-
Innovare Academic Sciences. Note on Benzothiazole used in Modern Day Drug Designing and Development. Innovare Academic Sciences. Available from: [Link]
-
Taylor & Francis Online. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Taylor & Francis Online. Published March 3, 2024. Available from: [Link]
-
DCU Library. The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. DCU Library. Available from: [Link]
-
ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Published September 5, 2024. Available from: [Link]
-
WordPress.com. Knoevenagel condensation. WordPress.com. Published February 18, 2024. Available from: [Link]
-
ResearchGate. Knoevenagel Condensation of Benzothiazole Linked Coumarin Using Zinc Oxide Nanocatalyst. ResearchGate. Published August 8, 2025. Available from: [Link]
-
Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Royal Society of Chemistry. Available from: [Link]
-
JoVE. Video: Aldol Condensation with β-Diesters. JoVE. Published May 22, 2025. Available from: [Link]
-
ResearchGate. Knoevenagel condensation, Reaction conditions: malononitrile... ResearchGate. Available from: [Link]
-
ARKAT USA, Inc. Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. ARKAT USA, Inc. Available from: [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Published September 10, 2024. Available from: [Link]
-
DiVA. Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA. Available from: [Link]
-
ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Published March 15, 2021. Available from: [Link]
-
ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Available from: [Link]
-
MDPI. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. Available from: [Link]
-
Taylor & Francis Online. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS. Taylor & Francis Online. Published May 22, 2009. Available from: [Link]
-
Bentham Science. Knoevenagel Condensation Reactions of Cyano Malononitrile-derivatives Under Microwave Radiation. Bentham Science. Published March 1, 2018. Available from: [Link]
-
MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Published June 29, 2023. Available from: [Link]
-
YouTube. Knoevenagel condensation. YouTube. Published January 14, 2023. Available from: [Link]
-
Royal Society of Chemistry. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. ResearchGate. Published December 18, 2025. Available from: [Link]
-
Dove Press. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Dove Press. Published October 15, 2025. Available from: [Link]
-
Oreate. Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate. Published January 8, 2026. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Published April 5, 2020. Available from: [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Organic Syntheses. Available from: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
ACS Publications. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. Available from: [Link]
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Published October 27, 2017. Available from: [Link]
-
Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Published October 31, 2025. Available from: [Link]
-
ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. Available from: [Link]
-
ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Published May 4, 2017. Available from: [Link]
-
National Institutes of Health. 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde. National Institutes of Health. Available from: [Link]
Sources
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- 14. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 15. asianpubs.org [asianpubs.org]
- 16. doras.dcu.ie [doras.dcu.ie]
Application Note: Synthesis and Characterization of Bis-Benzothiazole Scaffolds
Introduction & Scientific Context
The reaction between 2-Methyl-1,3-benzothiazole-6-carbaldehyde and 2-aminothiophenol represents a critical pathway in medicinal chemistry for generating bis-benzothiazole architectures. Unlike simple benzothiazole synthesis, this reaction couples a pre-existing benzothiazole core with a newly formed one, creating a planar, conjugated system.
Therapeutic & Material Significance[2][3]
-
DNA Binding: The resulting product, 2-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole , exhibits a planar geometry ideal for intercalating into DNA base pairs or binding to the minor groove, a mechanism exploited by antitumor agents.
-
Fluorescence: The extended conjugation confers fluorescent properties, making these scaffolds useful as biological probes.
-
Pharmacophore: Bis-benzothiazoles are privileged structures in drug discovery, showing efficacy against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
Reaction Mechanism
The formation of the benzothiazole ring is not a single-step condensation but a cascade reaction. Understanding this mechanism is vital for troubleshooting low yields, which often result from incomplete oxidation of the intermediate.
Mechanistic Pathway[2][3][4][5]
-
Imine Formation (Schiff Base): The amino group of 2-aminothiophenol attacks the aldehyde carbonyl, eliminating water to form an imine.[1]
-
Intramolecular Cyclization: The thiol group attacks the imine carbon, closing the ring to form a benzothiazoline intermediate.[1]
-
Oxidative Dehydrogenation: The benzothiazoline is not aromatic. It requires an oxidation step (removal of two hydrogens) to aromatize into the final benzothiazole . This step is often rate-limiting and may require an oxidant (e.g.,
, , or ).
Pathway Visualization
Caption: The reaction proceeds via condensation, cyclization, and a critical oxidative aromatization step.
Experimental Protocols
Two protocols are provided: a Standard Chemical Method utilizing sodium metabisulfite to ensure complete oxidation, and a Green Chemistry Method utilizing glycerol as a recyclable solvent.
Protocol A: Oxidative Cyclization (Standard High-Yield)
Rationale: The use of Sodium Metabisulfite (
Reagents:
-
2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol)
-
2-Aminothiophenol (1.1 mmol)
-
Sodium Metabisulfite (
) (1.0 mmol) -
Solvent: Ethanol (absolute) or DMF (if solubility is poor)
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of ethanol.
-
Addition: Add 1.1 mmol of 2-aminothiophenol. The solution may change color (yellow/orange) indicating imine formation.
-
Catalyst: Add 1.0 mmol of
. -
Reflux: Heat the mixture to reflux (
) with stirring for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Work-up: Pour the hot reaction mixture onto crushed ice (~50 g).
-
Precipitation: Stir vigorously for 15 minutes. The bis-benzothiazole will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol or DMF/Water mixture.
Protocol B: Catalyst-Free Green Synthesis
Rationale: Glycerol acts as a high-boiling, polar solvent that promotes the condensation and stabilizes the transition state without external catalysts. It is non-toxic and biodegradable.
Reagents:
-
2-Methyl-1,3-benzothiazole-6-carbaldehyde (1.0 mmol)
-
2-Aminothiophenol (1.0 mmol)[1]
-
Solvent: Glycerol (5 mL)
Step-by-Step Workflow:
-
Setup: Mix reactants in 5 mL of glycerol in a flask.
-
Heating: Heat to
– . No reflux condenser is strictly necessary if temperature is controlled, but recommended. -
Duration: Stir for 2–3 hours. (Reaction is typically faster in glycerol).
-
Isolation: Cool the mixture to room temperature and add 20 mL of water.
-
Filtration: The hydrophobic product will crash out. Filter and wash copiously with water to remove glycerol.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of bis-benzothiazole.
Characterization & Data Analysis
The product, 2-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole , should be validated using the following parameters.
Expected Analytical Data
| Technique | Parameter | Expected Observation |
| Appearance | Physical State | Yellow to pale-brown crystalline solid. |
| Melting Point | Range | High melting point (typically |
| Methyl Group | Singlet at | |
| Aromatic Region | Multiplets at | |
| IR Spectroscopy | C=N Stretch | Strong band at |
| IR Spectroscopy | C-S Stretch | Weak bands at |
| Absence | C=O (Aldehyde) | Disappearance of aldehyde peak ( |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield / Oily Product | Incomplete Oxidation | The reaction stopped at the benzothiazoline stage. Add an oxidant (e.g., a pinch of iodine or extend reflux with open air access). |
| Starting Material Remains | Low Reactivity | Ensure the aldehyde is fully dissolved. If using ethanol, switch to DMF or add a catalytic amount of acetic acid. |
| Impure Product | Disulfide Formation | 2-aminothiophenol can oxidize to its disulfide dimer. Recrystallize product; the disulfide is usually more soluble in ethanol than the bis-benzothiazole. |
References
-
Synthesis of Bis-Benzothiazoles: Yang, M. L., & Wang, X. J. (2016).[3] Synthesis of New Series of Bis-Benzothiazole Derivatives as DNA Minor Groove Binding Agents. Journal of Chemical and Pharmaceutical Research, 8(10), 253-258.[3] Link
-
Green Synthesis (Glycerol): Maleki, B., et al. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature.[4] Molecules, 17(5), 6011-6019. Link
-
Oxidative Methods: Mortimer, C. G., et al. (2006). Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648): A Fluorinated 2-Arylbenzothiazole with Potent and Selective Antitumor Activity. Journal of Medicinal Chemistry, 49(1), 179–185. Link
-
Mechanistic Insight: BenchChem. (2025).[1] How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol. BenchChem Technical Notes. Link
Sources
Design and Synthesis of ESIPT-Based Fluorescent Sensors Using Benzothiazole Aldehyde
Application Note: AN-ESIPT-042
Abstract & Introduction
Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores have emerged as a premier class of optical sensors due to their unique four-level photophysical cycle. Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from small Stokes shifts (<30 nm) and self-quenching, ESIPT dyes—specifically 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives—exhibit massive Stokes shifts (>150 nm). This feature eliminates self-absorption and allows for distinct separation between excitation and emission channels, critical for biological imaging in complex matrices.
This guide details the design, synthesis, and application of HBT-CHO (Benzothiazole Aldehyde) . The aldehyde functionality serves as a versatile "chemical handle," enabling the specific detection of nucleophiles (e.g., hydrazine, biothiols) through condensation reactions that modulate the ESIPT process.
Mechanistic Design Principles
The ESIPT Photocycle
The core mechanism relies on an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton (-OH) and the benzothiazole nitrogen (=N-).
-
Ground State (Enol): The molecule exists as the Enol (E) form, stabilized by the IMHB.
-
Excitation: Upon UV photoexcitation, the acidity of the -OH and the basicity of the =N- increase dramatically.
-
Proton Transfer: An ultrafast (<1 ps) proton transfer occurs, generating the Excited Keto (K*) tautomer.
-
Emission: The K* species relaxes to the Ground Keto (K) state, emitting a photon. Because the emission comes from the Keto form (lower energy) but excitation occurs at the Enol form (higher energy), the Stokes shift is exceptionally large.
The Role of the Aldehyde (-CHO)
In sensor design, the aldehyde group acts as a recognition unit .
-
Quenching (Turn-Off): The electron-withdrawing nature of -CHO can quench fluorescence via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) pathways.
-
Restoration (Turn-On): Reaction with a target (e.g., Hydrazine forming a hydrazone, or Cysteine forming a thiazolidine) disrupts the quenching pathway or extends conjugation, restoring the strong ESIPT emission.
Figure 1: The four-level ESIPT photocycle responsible for the large Stokes shift.
Synthesis Protocol: HBT-CHO Scaffold
The synthesis of the aldehyde-functionalized probe involves a robust two-step sequence: construction of the HBT core followed by regioselective formylation.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Reagents: 2-Aminothiophenol (99%), Salicylaldehyde, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA), Ethanol (anhydrous).
-
Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.
Step 1: Synthesis of the HBT Core
Reaction: Condensation of 2-aminothiophenol with salicylaldehyde.[1]
-
Dissolve 2-aminothiophenol (10 mmol, 1.25 g) and salicylaldehyde (10 mmol, 1.22 g) in anhydrous ethanol (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or 2-3 drops of acetic acid.
-
Reflux the mixture at 80°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 4:1) should show the disappearance of starting materials.
-
Cool to room temperature. A yellow precipitate (HBT) will form.
-
Filtration: Collect the solid, wash with cold ethanol (3 x 10 mL), and dry under vacuum.
-
Yield: ~85%[2]
-
Appearance: Yellowish crystals.
-
Step 2: Duff Formylation (Introduction of -CHO)
Reaction: Electrophilic aromatic substitution using HMTA in TFA.
-
Dissolve the HBT product (5 mmol) in Trifluoroacetic acid (TFA) (15 mL).
-
Add Hexamethylenetetramine (HMTA) (15 mmol) slowly to the solution.
-
Reflux the mixture at 90–100°C for 12 hours under nitrogen atmosphere. Note: The solution will turn orange-red.
-
Hydrolysis: Cool the reaction mixture and pour it into 4M HCl (30 mL). Stir vigorously for 30 minutes.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the organic layer with water and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).
-
Target Product:2-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde (or isomer depending on directing effects).
-
Verification: 1H NMR should show a singlet at ~10.0 ppm (Aldehyde -CHO) and ~12.0 ppm (Phenolic -OH).
-
Figure 2: Step-by-step synthetic route for the HBT-CHO sensor.[3]
Application Protocol: Sensing Hydrazine (N₂H₄)[6][9][11]
Hydrazine is a toxic industrial chemical. The HBT-CHO probe detects hydrazine via a condensation reaction that forms a hydrazone, often triggering a ratiometric fluorescence response.
Preparation of Stock Solutions
-
Probe Stock: Prepare a 1.0 mM stock solution of HBT-CHO in HPLC-grade DMSO.
-
Analyte Stock: Prepare 10 mM stock solutions of Hydrazine (N₂H₄·H₂O) and interfering ions (K⁺, Na⁺, Mg²⁺, Cys, GSH) in deionized water.
Spectral Titration Protocol
-
Blank Scan: Add 10 µL of Probe Stock to 990 µL of PBS buffer (pH 7.4, containing 10-20% DMSO to ensure solubility).
-
Final Probe Concentration: 10 µM.
-
Record UV-Vis and Fluorescence spectra (
= 360 nm).
-
-
Titration: Aliquot Hydrazine stock (0–100 µM equivalents) into the cuvette.
-
Incubation: Mix and allow to stand for 5–10 minutes at room temperature.
-
Measurement: Record emission spectra.
-
Expected Result: You should observe a decrease in the aldehyde-quenched peak (or a shift) and the emergence of a new ESIPT emission band (typically ~480–550 nm).
-
Data Analysis & LOD Calculation
Summarize the titration data to validate the sensor.
| Parameter | Formula / Method | Acceptance Criteria |
| Linear Range | Plot Fluorescence Intensity ( | |
| LOD | Low nM to µM range | |
| Selectivity | Compare | Target signal > 10x Interferents |
- : Standard deviation of the blank measurement (measure blank 10 times).
- : Slope of the linear regression curve.
Troubleshooting & Critical Controls
-
Issue: Poor Solubility / Precipitation.
-
Cause: HBT derivatives are hydrophobic.
-
Solution: Increase organic co-solvent fraction (e.g., use 30% DMSO/PBS) or add a surfactant like CTAB.
-
-
Issue: No Fluorescence Change.
-
Cause: pH may be too low (protonating the hydrazine) or too high (deprotonating the phenol prematurely).
-
Solution: Maintain pH 7.4. Ensure the aldehyde is not oxidized to carboxylic acid during storage (keep under inert gas).
-
-
Issue: Small Stokes Shift.
-
Cause: Disruption of the intramolecular hydrogen bond by polar solvents (water/methanol).
-
Solution: This is a known ESIPT limitation in pure water. The probe design relies on the hydrophobic pocket or specific solvent mixtures.
-
References
-
Mechanism of ESIPT: Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2011). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new fluorophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics. Link
-
HBT-CHO Synthesis: Padalkar, V. S., & Sekar, N. (2016). Synthesis and photo-physical properties of ESIPT inspired 2-(2′-hydroxyphenyl)benzothiazole derivatives. RSC Advances. Link
-
Hydrazine Sensing Application: Liu, C., Wang, F., Xiao, T., et al. (2018). The ESIPT fluorescent probes for N2H4 based on benzothiazole and their applications for gas sensing and bioimaging. Sensors and Actuators B: Chemical. Link
-
Cysteine Sensing (Aldehyde Mechanism): Long, Y., Liu, J., Tian, D., et al. (2020).[4] Cooperation of ESIPT and ICT Processes in the Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivative. Analytical Chemistry. Link[4]
Sources
- 1. Green synthesis of a benzothiazole based ‘turn-on’ type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cooperation of ESIPT and ICT Processes in the Designed 2-(2'-Hydroxyphenyl)benzothiazole Derivative: A Near-Infrared Two-Photon Fluorescent Probe with a Large Stokes Shift for the Detection of Cysteine and Its Application in Biological Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of chalcones from 2-Methyl-1,3-benzothiazole-6-carbaldehyde
Application Note & Protocol
Topic: High-Yield Synthesis of Novel Benzothiazole-Chalcone Hybrids via Claisen-Schmidt Condensation of 2-Methyl-1,3-benzothiazole-6-carbaldehyde
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Fusion of Benzothiazole and Chalcone Scaffolds
In the landscape of medicinal chemistry, the development of hybrid molecules—structures that covalently link two or more pharmacophores—has emerged as a powerful strategy for creating novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This guide focuses on the synthesis of a promising class of such hybrids: chalcones derived from 2-Methyl-1,3-benzothiazole-6-carbaldehyde.
The benzothiazole moiety is a privileged heterocyclic system found in numerous FDA-approved drugs and clinical candidates, prized for its wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Its rigid, planar structure allows for effective interaction with various biological targets.[2] Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and are themselves renowned for their diverse pharmacological profile, which includes significant anti-inflammatory, antioxidant, and antitumor activities.[4][5]
The conjugation of these two potent scaffolds through an α,β-unsaturated carbonyl linker creates a unique molecular architecture. The resulting benzothiazole-chalcone hybrids are of significant interest to drug development professionals as they may exhibit synergistic or novel biological activities.[6][7] The most reliable and efficient method for forging this link is the Claisen-Schmidt condensation, a robust base-catalyzed reaction between an aromatic aldehyde and a ketone.[4][8][9][10]
This document provides a detailed, field-proven protocol for the synthesis of these hybrid chalcones, an in-depth explanation of the underlying reaction mechanism, and comprehensive guidelines for their characterization.
Synthetic Strategy: The Claisen-Schmidt Condensation
The core of this synthesis is the Claisen-Schmidt condensation, a crossed-aldol reaction. It involves the reaction between an aromatic aldehyde that lacks α-hydrogens (in this case, 2-Methyl-1,3-benzothiazole-6-carbaldehyde) and an acetophenone derivative (possessing acidic α-hydrogens) in the presence of a base catalyst.[4][11]
Caption: General reaction scheme for the synthesis of benzothiazole-chalcones.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative chalcone, (E)-1-(phenyl)-3-(2-methyl-1,3-benzothiazol-6-yl)prop-2-en-1-one. The procedure can be adapted for various substituted acetophenones.
Materials and Reagents
-
2-Methyl-1,3-benzothiazole-6-carbaldehyde
-
Acetophenone (or other substituted acetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[12]
-
Ethanol (95% or absolute)
-
Dilute Hydrochloric Acid (HCl, ~10%)
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glassware for recrystallization and chromatography
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-Methyl-1,3-benzothiazole-6-carbaldehyde (e.g., 10 mmol) and the desired substituted acetophenone (10 mmol) in 25-30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.[4]
-
Rationale: Ethanol is an excellent solvent for this reaction as it dissolves the non-polar organic reactants while also being compatible with the aqueous base catalyst.
-
-
Catalyst Addition: While stirring the solution, add a 40-50% aqueous solution of sodium hydroxide (NaOH) dropwise. Continue addition until the solution becomes turbid and a precipitate begins to form.
-
Rationale: A strong base is required to deprotonate the α-carbon of the acetophenone, initiating the condensation. Dropwise addition controls the reaction rate and prevents unwanted side reactions.
-
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Rationale: Room temperature is typically sufficient for this reaction to proceed to completion. TLC is a crucial and simple technique to visually track the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.
-
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ~150 g of crushed ice and water.[4] Slowly add dilute hydrochloric acid (HCl) dropwise while stirring until the mixture is neutralized or slightly acidic (pH 6-7).
-
Rationale: Pouring the mixture into ice water helps to quench the reaction and precipitate the crude product, which is typically a solid. Neutralization with acid protonates any remaining phenoxide or enolate ions and neutralizes the base catalyst, further promoting precipitation of the organic product.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold distilled water to remove any inorganic salts and residual acid. Allow the product to air dry or dry in a desiccator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[13] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Alternative Purification: If recrystallization is ineffective or the product is an oil, purification can be achieved by column chromatography on silica gel.[12]
-
Mechanism and Scientific Rationale
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism, followed by a rapid dehydration step.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
-
Enolate Formation: The hydroxide ion (OH⁻) from the base abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.[4][11]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-Methyl-1,3-benzothiazole-6-carbaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water, formed in the first step) to yield a neutral β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: This adduct readily undergoes base-catalyzed dehydration. The hydroxide ion removes a proton from the α-carbon, and the resulting enolate eliminates a hydroxide ion from the β-carbon. This elimination (E1cB) step is rapid and irreversible, driven by the formation of a highly stable, extended conjugated π-system in the final chalcone product.[4]
Characterization of Synthesized Chalcones
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include NMR, IR, and Mass Spectrometry.[12]
| Technique | Parameter | Expected Observation / Rationale |
| FT-IR | Vibrational Frequencies (cm⁻¹) | ~1650-1680: Strong C=O stretch (carbonyl of the α,β-unsaturated ketone).[14] ~1580-1620: C=C stretch (from the alkene and aromatic rings). ~960-980: Strong C-H bend (out-of-plane), characteristic of a trans-disubstituted alkene. |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5-8.5: Multiplets corresponding to the aromatic protons on both the benzothiazole and phenyl rings. ~7.4-7.9: Two doublets (α-H and β-H of the enone system). The large coupling constant (J ≈ 15-16 Hz) confirms the trans stereochemistry.[15] ~2.8: Singlet for the -CH₃ group on the benzothiazole ring. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~188-192: Carbonyl carbon (C=O). ~120-145: Multiple signals for the aromatic and vinylic carbons. ~20: Methyl carbon (-CH₃) on the benzothiazole ring. |
| Mass Spec. (MS) | Mass-to-Charge (m/z) | [M]⁺ or [M+H]⁺: A prominent molecular ion peak corresponding to the calculated molecular weight of the target chalcone.[12] Fragmentation: Characteristic fragmentation patterns may include the loss of phenyl or benzothiazole groups.[12] |
Workflow Summary
The overall process from synthesis to characterization follows a systematic workflow.
Caption: A summary of the experimental workflow for chalcone synthesis.
References
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE. Available at: [Link]
-
Claisen-Schmidt-Condensation.pdf. CUTM Courseware. Available at: [Link]
-
Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Available at: [Link]
-
Evaluation of Benzothiazole-Chalcone Hybrids: Apoptosis Induction, Docking Analysis, and Anticancer Potential in Gastric Cancer Cells. (2025). PubMed. Available at: [Link]
-
Medicinal significance of benzothiazole scaffold: an insight view. (2012). Taylor & Francis Online. Available at: [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Available at: [Link]
-
Scheme 1. Synthesis of chalcone-benzothiazole hybrids (33e47). Reagents... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). PMC. Available at: [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Available at: [Link]
-
Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Available at: [Link]
-
Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. (2025). ResearchGate. Available at: [Link]
-
Chalcone Derivatives Synthesis Guide. (n.d.). Scribd. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry. Available at: [Link]
-
SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Available at: [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2021). ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Evaluation of Benzothiazole-Chalcone Hybrids: Apoptosis Induction, Docking Analysis, and Anticancer Potential in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jetir.org [jetir.org]
- 14. scispace.com [scispace.com]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 2-Methyl Group in Benzothiazole-6-carbaldehyde
Preamble: The Strategic Value of the Benzothiazole Scaffold
Benzothiazoles represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2][3] Their rigid, bicyclic structure, rich in heteroatoms, provides a unique electronic and steric profile for molecular recognition and interaction.[2][4] The specific molecule, 2-methylbenzothiazole-6-carbaldehyde, is a particularly intriguing starting material for drug development professionals. It possesses two distinct reactive centers: the nucleophilic-after-activation 2-methyl group and the electrophilic 6-carbaldehyde group. This dual reactivity is both a challenge and an opportunity, demanding a nuanced, strategic approach to synthesis to unlock its full potential.
This guide provides an in-depth exploration of the chemical strategies to selectively functionalize the 2-methyl group, transforming it into a versatile handle for constructing diverse molecular architectures. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot their synthetic pathways.
The Chemical Logic: Activating the 2-Methyl Group
The key to functionalizing the 2-methyl group lies in the acidity of its C-H bonds. The adjacent electron-withdrawing benzothiazole ring system acidifies these protons, making them susceptible to deprotonation by a suitable base. This generates a highly reactive nucleophilic intermediate (a carbanion or a related resonance-stabilized species), which is the workhorse for all subsequent C-C and C-X bond-forming reactions. The presence of the 6-carbaldehyde group, another electron-withdrawing moiety, further enhances this acidity, making the 2-methyl group a prime target for initial reaction under basic conditions.
Knoevenagel-Type Condensation: Forging Styryl Benzothiazoles
One of the most powerful and direct methods for functionalizing the activated 2-methyl group is the Knoevenagel condensation.[5] This reaction involves the base-catalyzed condensation of the 2-methyl group with an aldehyde to form a styryl-type C=C double bond.[6][7] These resulting 2-styrylbenzothiazoles are of significant interest as potential therapeutic agents and fluorescent probes.[6][8]
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine or acetic anhydride is typically employed.[5][6] A strong base could promote unwanted self-condensation of the aldehyde reactant or other side reactions.[5]
-
Solvent: The reaction can often be run under neat conditions or in a high-boiling solvent to facilitate the removal of the water byproduct, which drives the reaction equilibrium towards the product.[9]
-
Temperature: Elevated temperatures (120-150 °C) are generally required to overcome the activation energy for both the initial addition and the subsequent dehydration step.[6]
Protocol 2.1: Synthesis of 2-(Substituted-styryl)benzothiazole-6-carbaldehyde
This protocol is adapted from methodologies for the synthesis of 2-styrylbenzothiazoles.[6]
Materials:
-
2-Methylbenzothiazole-6-carbaldehyde
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Acetic anhydride or Piperidine
-
Methanol (MeOH)
-
Water (H₂O)
-
Screw-capped glass vial or round-bottomed flask with condenser
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Reaction Setup: In a screw-capped glass vial, combine 2-methylbenzothiazole-6-carbaldehyde (1.0 eq), the desired aromatic aldehyde (1.5 eq), and a catalytic amount of acetic anhydride (10-15 drops).
-
Heating: Secure the cap and place the vial in a preheated oil bath or heating block at 120 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 16-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, allow the reaction to cool to room temperature. Dilute the mixture with a 1:2 solution of MeOH:H₂O (e.g., 3 mL) while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold methanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Data Summary Table:
| Aromatic Aldehyde (Reactant) | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Hydroxybenzaldehyde | Acetic Anhydride | 120 | 18 | 75-85 |
| 4-(Dimethylamino)benzaldehyde | Piperidine | 140 | 16 | 80-90 |
| 2-Methoxybenzaldehyde | Acetic Anhydride | 120 | 18 | 70-80 |
| Furan-2-carboxaldehyde | Piperidine | 130 | 16 | 65-75[8] |
Oxidation of the 2-Methyl Group: A Gateway to New Functionalities
Oxidizing the 2-methyl group to a 2-carbaldehyde or 2-carboxylic acid dramatically alters the molecule's electronic properties and introduces a new electrophilic center for further derivatization. While atmospheric oxidation by OH radicals has been studied mechanistically,[10][11][12] laboratory synthesis requires more controlled and potent oxidizing agents.
Causality Behind Experimental Choices:
-
Reagent Selection: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. For oxidation to the carboxylic acid, stronger agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) would be required.
-
Chemoselectivity Concern: A significant challenge is the potential for the oxidizing agent to also oxidize the existing 6-carbaldehyde group. This necessitates either a chemoselective reagent or a protection-deprotection strategy.
Protocol 3.1: Selective Oxidation to 2,6-Diformylbenzothiazole (Conceptual)
Note: This protocol requires careful optimization to achieve selectivity. Protecting the 6-aldehyde as an acetal prior to this step is the recommended strategy for achieving a clean transformation.
Materials:
-
2-Methylbenzothiazole-6-carbaldehyde (or its 6-acetal protected form)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Round-bottomed flask with condenser
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the starting material (1.0 eq) in a mixture of dioxane and a small amount of water in a round-bottomed flask.
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.
-
Heating: Attach a condenser and heat the mixture to reflux (approx. 100 °C) for 4-6 hours. The formation of a black selenium precipitate indicates the reaction is proceeding.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the selenium precipitate.
-
Extraction: Dilute the filtrate with water and extract several times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
-
Deprotection (if applicable): If an acetal protecting group was used, the purified product must be treated with aqueous acid (e.g., HCl in THF/water) to regenerate the 6-carbaldehyde.
Halogenation: Creating a Versatile Electrophilic Handle
Introducing a halogen, typically bromine, onto the 2-methyl group transforms it into a 2-(halomethyl)benzothiazole. This product is a highly valuable intermediate, as the halogen serves as an excellent leaving group for subsequent nucleophilic substitution reactions (Sₙ2), opening pathways to ethers, amines, thioethers, and more.
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic-type bromination. The reaction is initiated by a radical initiator like benzoyl peroxide (BPO) or AIBN, or by UV light.
-
Solvent: An inert solvent that is stable to radical conditions, such as carbon tetrachloride (CCl₄) or acetonitrile, is required.
Protocol 4.1: Radical Bromination of the 2-Methyl Group
Note: This reaction should be performed in a well-ventilated fume hood, as it involves bromine and potentially hazardous solvents.
Materials:
-
2-Methylbenzothiazole-6-carbaldehyde (ideally with the 6-aldehyde protected)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Round-bottomed flask with condenser and nitrogen inlet
-
Heating mantle and light source (if using photo-initiation)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottomed flask under a nitrogen atmosphere, add the protected starting material (1.0 eq), NBS (1.05 eq), and a catalytic amount of AIBN (0.05 eq).
-
Solvent Addition: Add dry CCl₄ via syringe.
-
Initiation & Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 2-4 hours. The reaction can be monitored by observing the consumption of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude 2-(bromomethyl) intermediate is often used directly in the next step due to its potential instability, but can be purified by careful column chromatography if necessary.
Conclusion
The functionalization of the 2-methyl group in benzothiazole-6-carbaldehyde is a task that requires careful strategic planning, particularly concerning chemoselectivity. By understanding the fundamental reactivity of the methyl group, researchers can leverage powerful synthetic transformations like Knoevenagel condensations, oxidations, and halogenations. The protocols and logical frameworks provided herein serve as a guide for drug development professionals and scientists to confidently and creatively modify this valuable scaffold, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
-
Al-Naiema, I. M., & El-Hiti, G. A. (2025). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. [Link]
-
Al-Naiema, I., & El-Hiti, G. (2025). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications. [Link]
-
ResearchGate. (n.d.). Scope and versatility of the reaction between 2-methylbenzothiazole and diones. [Link]
-
Zhang, L., et al. (2021). A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. Organic & Biomolecular Chemistry. [Link]
-
Carradori, S., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules. [Link]
-
Al-Naiema, I., & El-Hiti, G. (2025). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Figshare. [Link]
-
Al-Naiema, I., & El-Hiti, G. (2025). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. [Link]
-
Andreozzi, R., et al. (2001). Oxidation of benzothiazole, 2-mercaptobenzothiazole and 2-hydroxybenzothiazole in aqueous solution by means of H2O2/UV or photoassisted Fenton systems. Journal of Chemical Technology and Biotechnology. [Link]
-
Makarova, M. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
TSI Journals. (2016). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. [Link]
-
Kishimoto, S., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]
-
Lo, C. W., et al. (2010). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Hassan, S. S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]
-
Bédé, A. T., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. [Link]
-
Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Calo, V., et al. (n.d.). 2-Methylbenzothiazole. Request PDF. [Link]
Sources
- 1. A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of 2-Methyl-1,3-benzothiazole-6-carbaldehyde condensation reactions
Subject: Optimizing Condensation Yields & Troubleshooting Reactivity Profiles
Ticket ID: BTZ-6CHO-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Dual-Reactivity Challenge
Welcome to the technical guide for 2-Methyl-1,3-benzothiazole-6-carbaldehyde . Researchers often underestimate this scaffold because it possesses two distinct reactive centers:
-
The C6-Aldehyde (Electrophile): The primary target for Schiff base formation and Knoevenagel condensations.
-
The C2-Methyl (Nucleophile): A "masked" nucleophile. The protons on this methyl group are acidic (
in DMSO, lower in the presence of Lewis acids) due to the electron-withdrawing nature of the thiazole ring.
The Core Problem: Poor yields are rarely due to "low reactivity." They are usually caused by competitive self-condensation (where the C2-methyl of one molecule attacks the C6-aldehyde of another) or hydrolytic instability of the product.
This guide provides validated protocols to suppress side reactions and maximize the yield of your target condensation product.
Part 1: Troubleshooting & Optimization Protocols
Scenario A: Low Yield in Schiff Base (Imine) Formation
Target: Condensation of C6-aldehyde with primary amines (anilines, hydrazides).[1]
User Complaint: "The reaction stalls at 50% conversion, or the product oils out and hydrolyzes upon purification."
Root Cause: Imine formation is an equilibrium process. The benzothiazole ring is hydrophobic, but the aldehyde is moderately deactivated by the electron-rich sulfur atom, making the carbonyl carbon less electrophilic than a standard benzaldehyde.[1]
Optimization Protocol: The "Microwave-Acid" Method
Standard reflux often fails to drive the equilibrium. We recommend Microwave-Assisted Organic Synthesis (MAOS) to superheat the solvent and accelerate water elimination.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Solvent | Ethanol (Reflux) | Ethanol (Abs.) + 5% DMF (for solubility) |
| Catalyst | None or HCl | Glacial Acetic Acid (2-3 drops) |
| Method | Thermal Reflux (6-12 hrs) | Microwave Irradiation (140°C, 10-20 min) |
| Water Removal | None | 4Å Molecular Sieves (in reaction vessel) |
Step-by-Step Workflow:
-
Dissolve 1.0 eq of 2-Methyl-1,3-benzothiazole-6-carbaldehyde and 1.05 eq of amine in Ethanol (5 mL/mmol).
-
Add 2 drops of Glacial Acetic Acid.
-
Critical: Add 200mg activated 4Å molecular sieves.
-
Irradiate at 300W (or set temp to 140°C) for 15 minutes.
-
Work-up: Do NOT use aqueous extraction (hydrolysis risk). Filter hot to remove sieves. Cool to 0°C. The Schiff base will crystallize.
Senior Scientist Note: If your amine is acid-sensitive, switch the catalyst to Sc(OTf)₃ (5 mol%) .[1] It acts as a Lewis acid to activate the carbonyl without protonating the amine.
Scenario B: Knoevenagel Condensation Issues
Target: Condensation with active methylenes (Malononitrile, Ethyl Cyanoacetate).[1][2]
User Complaint: "I see multiple spots on TLC. One is the product, but there is a persistent impurity just below the starting material."
Root Cause: The impurity is likely the dimer formed by self-condensation (Aldol-type reaction between C2-Methyl and C6-Aldehyde). This occurs when the base used is too strong or the temperature is too high.
Optimization Protocol: The "Ionic Liquid" Control
To prevent C2-methyl activation, you must use a base that is strong enough to deprotonate malononitrile (
| Component | Recommendation | Mechanism of Action |
| Base | Piperidine (Cat.) | Sufficient basicity for Knoevenagel; minimizes C2-H abstraction. |
| Solvent | [bmim][BF₄] or EtOH | Ionic liquids stabilize the charge-separated intermediate. |
| Temp | Room Temp - 50°C | High heat (>80°C) activates the C2-methyl side reaction. |
Self-Validating Check:
-
Run a control reaction: 2-Methyl-1,3-benzothiazole-6-carbaldehyde + Base (NO malononitrile).[1]
-
If a new spot appears within 30 mins, your base is too strong.[1] Switch from Piperidine to L-Proline or Ammonium Acetate .
Part 2: Visualizing the Reactivity Landscape
The following diagram illustrates the decision logic for selecting reaction conditions and the mechanistic pathways that lead to either the desired product or the dreaded self-condensation dimer.
Caption: Decision matrix for optimizing reaction conditions based on nucleophile type, highlighting critical control points to avoid self-condensation.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I react the C2-methyl group instead of the aldehyde? A: Yes, but you must protect the aldehyde first (e.g., as an acetal).[1] The C2-methyl is reactive toward aromatic aldehydes to form styryl dyes, but this requires harsh conditions (Acetic Anhydride reflux or strong alkoxide bases). If the C6-aldehyde is free, it will react with itself before the C2-methyl reacts with an external partner.
Q2: My product is a sticky oil. How do I purify it? A: Benzothiazole imines are often lipophilic oils.
-
Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Hexane or Diethyl Ether while stirring.
-
Recrystallization: Use Ethanol/DMF (9:1). The DMF helps dissolve the aromatic core, while cooling in ethanol forces precipitation.
Q3: Why is Microwave irradiation preferred over reflux? A: Benzothiazole condensations are endothermic and entropically unfavorable (releasing water). Microwave irradiation provides rapid, volumetric heating that overcomes the activation energy barrier for the dehydration step much faster than thermal conduction, preventing the "stalling" often seen at 50-60% conversion [1].
References
-
Microwave Assisted Synthesis of Schiff Bases. (2025). SciSpace. Retrieved from [Link] (Generalized Source)[1]
-
Knoevenagel condensation reaction catalysed by Al-MOFs. CrystEngComm, Royal Society of Chemistry. Retrieved from [Link]
-
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation. The Journal of Physical Chemistry A. Retrieved from [Link][1]
-
Synthesis of Benzothiazole Schiff's Bases. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
(Note: While specific yields vary by substrate, the protocols above are synthesized from the consensus of the cited literature regarding benzothiazole reactivity.)
Sources
Technical Support Center: Solvent Optimization for Schiff Base Formation with Benzothiazole-6-carbaldehyde
Welcome to the technical support center dedicated to the synthesis of Schiff bases from benzothiazole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important condensation reaction. Here, we will delve into common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of Schiff bases with benzothiazole-6-carbaldehyde, presented in a direct question-and-answer format.
Q1: My Schiff base yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a common frustration in Schiff base synthesis. The root cause often lies in the reaction equilibrium or suboptimal conditions.[1]
-
Reversible Reaction: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[2][3] According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield.[4]
-
Troubleshooting Steps:
-
Water Removal: The most effective way to drive the reaction forward is to remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is a highly effective method.[1][2]
-
Drying Agents: The addition of a dehydrating agent, like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, directly to the reaction mixture can also sequester water.[2]
-
-
-
Suboptimal pH: The reaction rate is highly pH-dependent. The mechanism involves a nucleophilic attack of the amine on the carbonyl carbon, followed by an acid-catalyzed dehydration of the carbinolamine intermediate.[5][6]
-
Troubleshooting Steps:
-
Catalyst Optimization: While the reaction can proceed without a catalyst, a few drops of a mild acid catalyst, such as glacial acetic acid, can significantly increase the reaction rate.[7] However, be cautious with strong acids, as they can protonate the amine, rendering it non-nucleophilic and halting the reaction.[6] The optimal pH is typically mildly acidic, around 4-6.[5]
-
-
-
Reaction Time and Temperature: The reactivity of the primary amine and benzothiazole-6-carbaldehyde will influence the required reaction time and temperature.
-
Troubleshooting Steps:
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent potential side reactions or decomposition from prolonged heating.[1]
-
Temperature Adjustment: While heating generally accelerates the reaction, excessively high temperatures can lead to side product formation.[8] Refluxing in a suitable solvent is a common practice.[9][10]
-
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are these side products and how can I minimize them?
The presence of multiple spots on a TLC plate points to either unreacted starting materials or the formation of side products.
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using an equimolar ratio (1:1) of the amine and benzothiazole-6-carbaldehyde.[8] A slight excess of the more volatile component can sometimes be used to drive the reaction to completion.
-
Reaction Conditions: As discussed in Q1, optimize the reaction time, temperature, and water removal to ensure the reaction goes to completion.
-
-
-
Side Reactions: Depending on the specific amine and reaction conditions, various side reactions can occur.
-
Troubleshooting Steps:
-
Purity of Reagents: Use highly pure starting materials and solvents. Impurities can lead to unexpected side reactions.[4]
-
Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
-
-
Q3: The purification of my benzothiazole Schiff base is challenging. It is difficult to crystallize or decomposes on a silica gel column. What are my options?
Purification can be a significant hurdle, especially if the product is an oil or is sensitive to hydrolysis.
-
Crystallization Issues:
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures for recrystallization. Ethanol and methanol are common choices for Schiff bases.[1][11] If the product is an oil, attempting to triturate it with a non-polar solvent like hexane or petroleum ether may induce crystallization.[1]
-
-
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can lead to the hydrolysis of the imine bond.[1]
-
Troubleshooting Steps:
-
Neutral Alumina: Consider using neutral alumina for column chromatography instead of silica gel to avoid acid-catalyzed decomposition.[1]
-
Deactivated Silica: If silica must be used, it can be "deactivated" by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine, to neutralize the acidic sites.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Schiff base formation?
The formation of a Schiff base, or imine, is a two-step process:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzothiazole-6-carbaldehyde. This forms a tetrahedral intermediate called a carbinolamine (or hemiaminal).[5][12]
-
Dehydration: The carbinolamine is unstable and undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N) of the Schiff base.[2][13] This step is typically the rate-determining step and is often catalyzed by a mild acid.[13]
Caption: Mechanism of Schiff base formation.
Q2: How do I choose the optimal solvent for my reaction?
Solvent selection is critical for reaction success. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation.
-
Polar vs. Non-polar: Polar solvents are generally favored for Schiff base formation as they can help to stabilize the polar intermediates.[12]
-
Protic vs. Aprotic:
-
Protic Solvents: Solvents with O-H or N-H bonds (e.g., ethanol, methanol, water) are called protic solvents.[14][15] They can engage in hydrogen bonding, which can solvate and stabilize charged intermediates.[16] However, they can also hydrogen bond with the amine nucleophile, potentially reducing its reactivity.[17]
-
Aprotic Solvents: Solvents lacking O-H or N-H bonds (e.g., THF, DCM, toluene) are aprotic.[14][15] Polar aprotic solvents can be excellent choices as they possess polarity to dissolve the reactants but do not suppress the nucleophilicity of the amine.[17]
-
-
Water Removal: As mentioned in the troubleshooting guide, if water removal is a priority, using a non-polar aprotic solvent like toluene or benzene in a Dean-Stark apparatus is a standard and effective method.[7]
Caption: A workflow for solvent selection in Schiff base synthesis.
Q3: What are the key characterization techniques for confirming the formation of my benzothiazole Schiff base?
Several spectroscopic techniques are invaluable for confirming the structure of your product.[1]
-
FT-IR Spectroscopy: This is a powerful tool for identifying the key functional groups. Look for the appearance of a characteristic C=N (imine) stretching band, typically in the region of 1600-1650 cm⁻¹.[1] Simultaneously, you should observe the disappearance of the C=O stretching band from the benzothiazole-6-carbaldehyde and the N-H stretching bands from the primary amine.[1]
-
¹H NMR Spectroscopy: The formation of the Schiff base is clearly indicated by the appearance of a singlet signal for the azomethine proton (-CH=N-), which typically resonates in the δ 8.0-9.0 ppm range.[9] The disappearance of the aldehyde proton signal from the starting material (around δ 9.5-10.5 ppm) and the amine protons is also a key indicator.
-
Mass Spectrometry: This technique will confirm the molecular weight of your synthesized Schiff base, providing strong evidence of its formation.[9]
Data Presentation: Solvent Effects on Reaction Yield
The choice of solvent can significantly impact the yield of the Schiff base. The following table summarizes typical observations for the reaction of benzothiazole-6-carbaldehyde with a primary amine under reflux conditions.
| Solvent | Type | Water Removal Method | Typical Reaction Time (hours) | Typical Yield (%) |
| Ethanol | Polar Protic | None (simple reflux) | 4-6 | 60-75 |
| Methanol | Polar Protic | None (simple reflux) | 4-6 | 65-80 |
| Toluene | Non-polar Aprotic | Dean-Stark | 2-4 | 85-95 |
| Tetrahydrofuran (THF) | Polar Aprotic | Molecular Sieves | 6-8 | 70-85 |
| Dichloromethane (DCM) | Polar Aprotic | Molecular Sieves | 8-12 | 65-75 |
Note: These are generalized values and can vary depending on the specific primary amine used.
Experimental Protocols
Protocol 1: General Synthesis of a Benzothiazole Schiff Base via Reflux in Ethanol
This protocol describes a standard method for the synthesis of a Schiff base from benzothiazole-6-carbaldehyde and a primary amine.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzothiazole-6-carbaldehyde (1.0 eq) in absolute ethanol (approximately 10-15 mL per mmol of aldehyde).
-
Amine Addition: In a separate container, dissolve the primary amine (1.0-1.1 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours.[18]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and attempt to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[11]
Protocol 2: High-Yield Synthesis using a Dean-Stark Apparatus
This protocol is optimized for maximizing yield by azeotropic removal of water.
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Reactant Addition: To the round-bottom flask, add benzothiazole-6-carbaldehyde (1.0 eq), the primary amine (1.0 eq), and toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Catalyst Addition (Optional): Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 2-4 hours).[11]
-
Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent.
References
- Vertex AI Search. (n.d.).
- ResearchGate. (n.d.). Mechanism of Schiff base (imine)
- SciSpace. (2023). Synthesis of Schiff Bases by Non-Conventional Methods.
- Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained.
- ACS Publications. (2024).
- BenchChem. (2025).
- Journal of Pharmaceutical Negative Results. (n.d.). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA.
- BenchChem. (2025). optimization of reaction parameters for green synthesis of Schiff bases.
- SciSpace. (2024). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis.
- Baghdad Science Journal. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes.
- Journal of Medical and Oral Biosciences. (2025). Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity.
- Rasayan Journal of Chemistry. (2025).
- BenchChem. (2025).
- Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg).
- Semantic Scholar. (n.d.). [PDF] Synthesis of Benzothiazole Schiff ' s Bases and screening for the Anti-Oxidant Activity.
- RSC Publishing. (2025).
- Jetir.Org. (n.d.).
- PMC. (2023). Probing the Solubility of Imine-Based Covalent Adaptable Networks.
- PMC. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
- Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents.
- ResearchGate. (2015). How do I increase Schiff's base yield?.
- IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
- PMC. (2021).
- ACS. (n.d.). Synthesis, characterization, and reactivity of schiff base transition metal complexes.
- Western Kentucky University. (n.d.).
- YouTube. (2022).
- ScienceDirect. (2010).
- IJRAR.org. (n.d.). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity.
- ResearchGate. (2015). What are the conditions used for schiff base reaction?.
Sources
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- 2. scispace.com [scispace.com]
- 3. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 10. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]
- 12. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
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- 17. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 18. ijrar.org [ijrar.org]
Subject: Recrystallization Solvent Systems & Troubleshooting for Benzothiazole-6-carbaldehyde (CAS: 19989-67-4)
Technical Support Center: Purification of Benzothiazole-6-carbaldehyde
Executive Summary & Chemical Context
Benzothiazole-6-carbaldehyde is a critical intermediate in the synthesis of bioactive heterocycles, particularly in oncology and neurodegenerative drug discovery.[1] Its purification presents a unique set of challenges due to the reactive aldehyde moiety (susceptible to oxidation and nucleophilic attack) and the benzothiazole core (prone to "oiling out" due to moderate lipophilicity and π-stacking interactions).[1]
This guide moves beyond standard protocols to address the thermodynamic and kinetic factors governing the crystallization of this specific scaffold.
Physical Property Baseline:
-
Melting Point: 92–93°C (Critical threshold: Do not exceed this temperature during dissolution to avoid melt-phase separation).[1]
-
Solubility Profile: Sparingly soluble in water; soluble in hot alcohols, esters, and chlorinated solvents.[1]
Solvent Selection Matrix
The choice of solvent must balance high solubility at boiling point (
| Solvent System | Classification | Suitability | Technical Notes |
| Ethanol (95%) | Primary Choice | ⭐⭐⭐⭐⭐ | Best Balance. The water content (5%) acts as a mild anti-solvent, improving yield without causing immediate oiling out.[1] High dielectric constant aids crystal lattice formation.[1] |
| Ethanol / Water | Binary System | ⭐⭐⭐⭐ | High Recovery. Dissolve in hot absolute EtOH, then add warm water until turbidity.[1] Risk:[1][2][3][4] Adding water too fast causes oiling out.[1] |
| EtOAc / Heptane | Binary System | ⭐⭐⭐ | Alternative. Good for removing polar impurities.[1] Use Heptane over Hexane to allow a higher boiling point for dissolution.[1] |
| Acetonitrile | Polar Aprotic | ⭐⭐ | Specific Use. Use only if the product is contaminated with highly non-polar byproducts.[1] Can be difficult to remove (high boiling point relative to thermal stability).[1] |
| Methanol | Protic | ⚠️ Caution | Avoid if Acid Present. Risk of acetal/hemiacetal formation if traces of acid catalyst remain from synthesis.[1] |
| Primary Amines | Basic | ❌ FORBIDDEN | Reactant. Will form Schiff bases (imines) with the aldehyde group immediately.[1] |
Decision Framework: Solvent Selection
Use this logic flow to determine the optimal solvent system based on your crude material's impurity profile.
Figure 1: Decision tree for selecting the recrystallization solvent based on impurity profile.
Detailed Protocol: The "Self-Validating" Workflow
This protocol includes Critical Control Points (CCPs) to ensure scientific integrity.
Phase A: Dissolution & Hot Filtration[1]
-
Setup: Place crude benzothiazole-6-carbaldehyde in an Erlenmeyer flask. Add a magnetic stir bar.[1]
-
Solvent Addition: Add Ethanol (95%) at room temperature (approx. 5 mL per gram).
-
Heating: Heat to reflux (approx. 78°C).
-
Clarification: If solid remains, add solvent in 1 mL increments. If the solution is dark, add activated carbon (1-2% w/w) and stir for 5 mins.
-
Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel to remove carbon/inorganic salts.[1]
Phase B: Controlled Nucleation (The Anti-Oil Step)[1]
-
Initial Cooling: Remove from heat. Allow the flask to cool to room temperature on a distinct cork ring (insulation).
-
Why? Rapid cooling on a cold benchtop induces "Oiling Out" (Liquid-Liquid Phase Separation) because the supersaturation limit is breached too quickly.[1]
-
-
Seeding: When the solution reaches ~40°C, add a single "seed crystal" of pure product.
-
Final Crystallization: Once room temperature is reached and crystals are visible, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase C: Isolation
-
Filtration: Collect crystals via vacuum filtration.[1]
-
Wash: Wash with cold Ethanol (0°C).
-
Drying: Dry under high vacuum at 40°C .
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
The Science: This occurs when the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it crosses the solubility curve.[1] The compound separates as a supercooled liquid.[1] The Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add more solvent (dilute by 10-15%).[1] This shifts the phase diagram to favor crystallization.[1]
-
Seed the solution while it is still warm.
-
Scratch the inner glass wall with a glass rod to create nucleation sites.[1]
Q2: The product turned brown during drying. Can I save it?
The Science: The aldehyde group has oxidized to the carboxylic acid or undergone aldol-type polymerization due to air/heat exposure.[1] The Fix:
-
Minor browning: Wash the crystals with cold Sodium Bicarbonate (
) solution (removes acidic byproducts) followed by cold water, then re-dry under Nitrogen. -
Major decomposition: You must re-purify via column chromatography (Silica gel; Hexane:EtOAc gradient).[1]
Q3: Can I use Acetone?
Recommendation: No. Reasoning: Acetone undergoes self-condensation (aldol) under basic or acidic conditions and can also react with the benzothiazole aldehyde to form chalcone-like impurities.[1] It is also too volatile, leading to crust formation rather than defined crystals.[1]
Process Visualization
Figure 2: Operational workflow with loop-back mechanism for correcting phase separation (oiling out).
References
-
Fisher Scientific. 1,3-Benzothiazole-6-carboxaldehyde, 97% Product Specifications.[1][7]Link[1]
-
BenchChem. Troubleshooting guide for the synthesis of benzothiazole derivatives. (General protocols for benzothiazole purification via ethanol recrystallization). Link
-
Sigma-Aldrich. Benzothiazole-6-carboxylic acid Product Sheet.[1] (Analogous structure purification data). Link
-
Organic Chemistry Portal. Synthesis of Benzothiazoles. (Review of synthetic methods and purification by filtration/crystallization). Link
-
ResearchGate. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. (Cites ethanol recrystallization for 6-substituted benzothiazoles). Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. env.go.jp [env.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. orgchemres.org [orgchemres.org]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Benzothiazole-6-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Benzothiazole Probes
Welcome to the technical support center for benzothiazole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to low fluorescence quantum yield during their experiments. By understanding the underlying principles of benzothiazole probe behavior, you can effectively troubleshoot and optimize your results.
Part 1: Troubleshooting Guide - A Deeper Dive into Low Fluorescence Signals
The unique photophysical properties of benzothiazole derivatives, such as high quantum yields and large Stokes shifts, make them excellent candidates for fluorescent probes.[1][2] However, achieving the optimal fluorescence signal can be challenging. A weak or absent signal is a common hurdle that can stem from a variety of factors. This section provides a systematic approach to identifying and addressing the root cause of low fluorescence quantum yield.
Q1: My benzothiazole probe shows significantly lower fluorescence than expected. What are the primary factors I should investigate?
Low fluorescence quantum yield in benzothiazole probes can often be attributed to environmental factors, probe concentration, and structural characteristics. Here’s a breakdown of the key areas to troubleshoot:
-
Environmental Sensitivity: The fluorescence of many benzothiazole derivatives is highly dependent on their immediate environment.[3]
-
Solvent Polarity: A crucial factor influencing fluorescence is the polarity of the solvent. Many benzothiazole probes exhibit solvatochromism, where the emission wavelength and intensity change with solvent polarity.[4][5] In highly polar or aqueous solvents, the fluorescence can be minimal.[3] Conversely, in less polar, hydrophobic environments, the quantum yield often increases.[3][6][7]
-
pH of the Medium: The pH of the experimental buffer can significantly impact the fluorescence intensity of certain benzothiazole probes.[8][9] Protonation or deprotonation of functional groups on the probe can alter its electronic structure and, consequently, its fluorescence properties.[10][11] Some probes are designed to be pH-sensitive and will only fluoresce optimally within a specific pH range.[9][10][12]
-
-
Probe Concentration and Aggregation:
-
Sub-optimal Concentration: The concentration of the probe may be too low to generate a detectable signal.[3]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many conventional fluorophores, including some benzothiazole derivatives, can form aggregates. This aggregation can lead to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ), which significantly reduces the quantum yield.[13][14] Conversely, some benzothiazole derivatives are designed to exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the aggregated state.[13][15][16][17][18][19] Understanding the nature of your specific probe is critical.
-
-
Photobleaching: Prolonged or intense exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, a process called photobleaching. This results in a diminished fluorescence signal over time.[3][20]
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific, common questions encountered during the use of benzothiazole fluorescent probes.
Q2: How do I determine the optimal solvent for my benzothiazole probe?
To identify the best solvent, you can perform a simple solvatochromism study.
Experimental Protocol: Solvent Polarity Screening
-
Prepare Stock Solution: Dissolve your benzothiazole probe in a good organic solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Select a Range of Solvents: Choose a series of solvents with varying polarities (e.g., toluene, tetrahydrofuran (THF), dichloromethane, acetonitrile, ethanol, and water).
-
Prepare Working Solutions: Dilute the stock solution into each of the selected solvents to a consistent final concentration (e.g., 10 µM).
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for the probe in each solvent, ensuring you use the correct excitation wavelength.
-
Analyze the Data: Compare the fluorescence intensities and emission maxima across the different solvents. The solvent that provides the highest fluorescence intensity is likely the most suitable for your application, provided it is compatible with your experimental system.[4][6]
Data Presentation: Impact of Solvent Polarity on Fluorescence Intensity
| Solvent | Polarity (ET(30)) | Relative Fluorescence Intensity (Arbitrary Units) |
| Toluene | 33.9 | 950 |
| Tetrahydrofuran (THF) | 37.4 | 620 |
| Dichloromethane | 40.7 | 450 |
| Acetonitrile | 45.6 | 210 |
| Ethanol | 51.9 | 150 |
| Water | 63.1 | 50 |
This table is a representative example; actual values will vary depending on the specific benzothiazole probe.
Q3: My signal is weak and I suspect pH is the issue. How can I optimize the pH?
The fluorescence of many benzothiazole probes is pH-dependent.[8][10][12] To optimize the pH, you can perform a pH titration experiment.
Experimental Protocol: pH Titration
-
Prepare Buffers: Prepare a series of buffers with a range of pH values relevant to your experiment (e.g., pH 4 to 10).
-
Prepare Probe Solution: Prepare a working solution of your benzothiazole probe in a suitable buffer (e.g., PBS).[1]
-
Measure Fluorescence at Different pHs: Aliquot the probe solution into separate cuvettes and adjust the pH of each using your prepared buffers. Record the fluorescence spectrum for each pH value.
-
Plot and Determine Optimal pH: Plot the fluorescence intensity at the emission maximum against the pH. The pH at which the fluorescence is highest is the optimal pH for your probe.[12]
Q4: What is Aggregation-Caused Quenching (ACQ) and how can I avoid it?
Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a probe decreases at higher concentrations due to the formation of non-emissive aggregates.[13][14]
Visualization: Mechanism of Aggregation-Caused Quenching (ACQ)
Caption: At low concentrations, individual probe molecules fluoresce. At high concentrations, they can form aggregates, leading to fluorescence quenching.
Troubleshooting ACQ:
-
Concentration Titration: Perform a concentration titration to find the optimal concentration range for your probe before significant quenching occurs. Start with a low concentration and incrementally increase it while monitoring the fluorescence intensity.
-
Solvent Modification: In some cases, adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers can help to reduce non-specific interactions and prevent aggregation.[3]
-
Choose an AIE Probe: If working at high concentrations is necessary, consider using a probe that exhibits Aggregation-Induced Emission (AIE). These probes are specifically designed to be highly fluorescent in the aggregated state.[1][12][21]
Q5: How can I minimize photobleaching of my benzothiazole probe?
Photobleaching is the light-induced degradation of your fluorophore.[3] To minimize its effects:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure during imaging.
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium.[3]
-
Store Properly: Keep your probe solutions protected from light by storing them in dark containers or wrapping them in foil.[3]
Q6: I am synthesizing my own benzothiazole probe and the quantum yield is low. What could be the issue?
Low quantum yield in a newly synthesized probe can arise from several factors during synthesis and purification.
Experimental Workflow: Synthesis and Purification of a Benzothiazole Probe
Caption: A general workflow for the synthesis and purification of benzothiazole probes.
Potential Issues and Solutions:
-
Purity of Starting Materials: Ensure the purity of your starting materials, especially 2-aminothiophenol, which is prone to oxidation.
-
Reaction Conditions: Optimize reaction conditions such as temperature, solvent, and catalyst. Some reactions require heating, while others proceed at room temperature. Performing reactions under an inert atmosphere can prevent oxidation of sensitive reagents.
-
Purification Method: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel used in column chromatography. Consider using neutral alumina or alternative purification techniques.
-
Structural Features: The electronic properties of substituents on the benzothiazole core can significantly influence the quantum yield. Electron-donating and electron-withdrawing groups can be strategically placed to tune the photophysical properties.[18][22]
Part 3: Advanced Considerations
Q7: What are some of the underlying photophysical mechanisms that govern the fluorescence of benzothiazole probes?
The fluorescence behavior of benzothiazole probes is often dictated by several key photophysical mechanisms:
-
Intramolecular Charge Transfer (ICT): In many benzothiazole probes, excitation with light leads to a transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. This ICT state is often sensitive to the environment, and its stabilization or destabilization can modulate the fluorescence emission.[1][2][4][23]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Some benzothiazole derivatives can undergo a rapid proton transfer in the excited state. This process can lead to a large Stokes shift and dual emission, with the relative intensity of the two emission bands being sensitive to the environment.[1][2][20]
-
Photoinduced Electron Transfer (PET): In some "turn-on" probes, a photoinduced electron transfer process quenches the fluorescence in the "off" state. Upon binding to an analyte, this PET process is inhibited, leading to a significant increase in fluorescence.[1][2][23][24]
By understanding these fundamental principles, researchers can better predict and control the behavior of their benzothiazole fluorescent probes, leading to more robust and reliable experimental outcomes.
References
- pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Photochemical & Photobiological Sciences.
- Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.
- Troubleshooting low fluorescence signal with 7-Nitrobenzo[d]thiazol-2(3H)-one. Benchchem.
- Effect of pH on fluorescence intensity ratio of benzothiazole... ResearchGate.
- A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells. Analytical Methods.
- A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. PMC.
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI.
- Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. PMC - NIH.
- A novel acidic pH fluorescent probe based on a benzothiazole derivative. ResearchGate.
- Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. MDPI.
- Effect of solvent polarity on absorption and emission properties of synthesized compounds. ResearchGate.
- A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells. Analytical Methods (RSC Publishing).
- Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. ResearchGate.
- Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. MDPI.
- Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
- Interplay of Aggregation-Induced Enhanced Emission and Thermally Activated Delayed Fluorescence in Asymmetric Fluorenyl–Benzothiadiazole Derivatives. PMC.
- A Comparative Guide to the Fluorescent Properties of Benzothiazole-Based Probes. Benchchem.
- Aggregation-induced emission mechanism-enable fluorescent probes base on benzothiazine for detecting hypochlorous acid in water. ResearchGate.
- Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PMC.
- Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection. Benchchem.
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC.
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Semantic Scholar.
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science (RSC Publishing).
- A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. MDPI.
- Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. ResearchGate.
- Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks.
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PMC.
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Optimal reaction temperature for benzothiazole-6-carbaldehyde coupling
Ticket #: BTZ-06-OPT Subject: Optimization of Reaction Temperature for Benzothiazole-6-carbaldehyde Coupling Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Welcome to the Technical Support Center
You have reached the specialized support module for Benzothiazole-6-carbaldehyde (B6C) applications. This guide addresses the critical thermodynamic and kinetic parameters required to successfully couple B6C, specifically focusing on Schiff base formation (condensation with amines) and Knoevenagel condensations , as these are the primary synthetic utilities of this intermediate.[1][2]
Part 1: The Thermal Landscape (Operating Ranges)
The aldehyde moiety at the C6 position of the benzothiazole ring is electronically deactivated compared to a standard benzaldehyde due to the electron-withdrawing nature of the heterocycle.[2] This necessitates precise thermal control to overcome the activation energy without triggering decomposition.[1][2]
Table 1: Optimal Temperature Zones by Reaction Type
| Reaction Type | Target Temp | Solvent System | Catalyst | Risk Profile |
| Schiff Base (Imine) | 78°C (Reflux) | Ethanol / Methanol | Glacial Acetic Acid (Cat.)[1][2] | Low. Standard protocol.[1][2] Risk of hydrolysis if water is not removed.[1][2] |
| Knoevenagel | 80–110°C | Ethanol or Toluene | Piperidine / NaOAc | Medium. Requires higher energy to drive dehydration.[1][2] |
| Microwave Coupling | 80–100°C | Ethanol (or Solvent-free) | None / Basic Alumina | High. Rapid heating can cause pressure spikes; monitor strictly.[1][2] |
| Suzuki Coupling | 80–100°C | DMF / Dioxane / Water | Pd(PPh3)4 / K2CO3 | Medium. Aldehyde oxidation is a risk; requires inert atmosphere ( |
Part 2: Troubleshooting Guide (Symptom & Solution)
Issue 1: "The reaction mixture turned into a black, intractable tar." [1][2]
-
Root Cause: Temperatures exceeding 120°C or prolonged heating in the presence of oxygen.[1][2] The benzothiazole sulfur is susceptible to oxidation, and the aldehyde can undergo Cannizzaro-type disproportionation or polymerization at high heat.[1][2]
-
Solution:
Issue 2: "Starting material (B6C) is unreacted after 12 hours."
-
Root Cause:
-
Solution:
Issue 3: "Product precipitates but contains impurities."
Part 3: Visualization (Mechanism & Logic)
Diagram 1: Reaction Pathway & Thermal Failure Points
This diagram illustrates the critical steps where temperature dictates success vs. failure.[2]
Caption: Figure 1. Kinetic pathway of B6C coupling. Note that dehydration (Inter -> Product) is the rate-determining step often requiring thermal assistance.[2]
Diagram 2: Troubleshooting Logic Tree
Follow this decision matrix to resolve yield issues.
Caption: Figure 2. Decision matrix for optimizing reaction conditions based on observed symptoms.
Part 4: Validated Protocol (The "Gold Standard")
Protocol ID: B6C-SB-01 Application: Synthesis of Schiff Base (Imine) from Benzothiazole-6-carbaldehyde.[1][2]
Reagents:
-
Ethanol (Absolute, 10 mL per mmol)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Benzothiazole-6-carbaldehyde in absolute ethanol. Note: Mild heating (40°C) may be required for full solubility.[1][2]
-
Addition: Add the amine component. If the amine is a solid, dissolve it in a minimum amount of ethanol first.[1][2]
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) .
-
Checkpoint: Monitor via TLC (System: Hexane:EtOAc 7:3) every 60 minutes.
-
-
Duration: Standard reaction time is 3–6 hours .
-
Workup:
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed this up? A: Yes. Benzothiazoles respond well to microwave synthesis.[1][2]
-
Settings: 150W, 80°C, 10–20 minutes.
-
Advantage:[1][2][3][4][5][6][7] Significantly reduces thermal exposure time, minimizing the "tarring" effect seen in prolonged oil bath heating.[1][2]
Q: Why is my aldehyde spot smearing on TLC? A: Benzothiazole-6-carbaldehyde can partially oxidize to the carboxylic acid on the silica plate or in the bottle.[2]
-
Fix: Add a drop of Triethylamine to your TLC eluent to sharpen the spots (prevents streaking of acidic byproducts).[1]
Q: Can I perform this in water (Green Chemistry)? A: It is possible but often requires a surfactant or hydrotropic agent due to the poor water solubility of B6C.[1][2]
-
Recommendation: Use 1:1 Ethanol:Water with ultrasound (sonication) at ambient temperature for a greener approach, though yields may be 10-15% lower than reflux methods.[1][2]
References
-
Synthesis of Benzothiazole Schiff Bases. Journal of Chemical and Pharmaceutical Research. (2015).[1][2] Protocol for reflux condensation of benzothiazole derivatives.
-
Knoevenagel Condensation of Benzothiazole Linked Coumarin. Journal of Computational and Theoretical Nanoscience. (2016).[1][2][8][9] Comparative study of conventional heating vs. microwave irradiation.
-
Troubleshooting Guide for Benzothiazole Synthesis. BenchChem Technical Library. General stability and handling of aminothiophenol and benzothiazole intermediates.[1][2] [1][2]
Sources
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- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. mdpi.com [mdpi.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Decoding Molecular Architecture: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1,3-benzothiazole-6-carbaldehyde
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-1,3-benzothiazole-6-carbaldehyde, a heterocyclic compound of interest due to the prevalence of the benzothiazole scaffold in medicinally active agents.[1]
This document moves beyond a mere catalog of spectral data. It is designed for researchers, scientists, and drug development professionals, offering a comparative and mechanistic exploration of how the interplay between the benzothiazole core, the methyl substituent, and the aromatic aldehyde functional group dictates the molecule's fragmentation pathways. By understanding these principles, researchers can more confidently identify this and related structures in complex matrices.
The Foundational Principles of Fragmentation: A Mechanistic Overview
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[2][3] The fragmentation of 2-Methyl-1,3-benzothiazole-6-carbaldehyde is governed by the relative stabilities of the resulting radical cations and neutral losses. The initial ionization event typically involves the removal of a non-bonding or pi-electron.[3] For our target molecule, the lone pair electrons on the sulfur and nitrogen atoms of the benzothiazole ring, as well as the oxygen of the carbonyl group, are likely sites of initial ionization.
The subsequent fragmentation is a cascade of bond cleavages driven by the formation of stable carbocations and neutral species. The aromatic benzothiazole ring provides a stable platform, influencing the fragmentation to occur primarily at the substituent groups.
Hypothetical Experimental Protocol for EI-MS Analysis
To obtain a reproducible and high-quality mass spectrum of 2-Methyl-1,3-benzothiazole-6-carbaldehyde, the following experimental protocol is recommended:
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements. A standard quadrupole mass spectrometer is also suitable for routine identification.
-
Ionization Source: Electron Ionization (EI) source.
-
Inlet System: A gas chromatograph (GC) is the ideal inlet system for volatile and thermally stable compounds like 2-Methyl-1,3-benzothiazole-6-carbaldehyde, ensuring sample purity prior to mass analysis. Direct insertion probe (DIP) can also be used.
Experimental Parameters:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions (if applicable):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[3]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Rationale for Parameter Selection:
-
The choice of 70 eV for the ionization energy is a long-standing convention in mass spectrometry that ensures sufficient energy is imparted to the molecule to cause fragmentation, while also providing a high ionization cross-section.[3] This standardization is crucial for the creation and use of spectral libraries for compound identification.
-
The GC inlet separates the analyte from any potential impurities, ensuring that the resulting mass spectrum is of the pure compound. The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation.
Predicted Fragmentation Pattern and Data Analysis
The fragmentation of 2-Methyl-1,3-benzothiazole-6-carbaldehyde (Molecular Weight: 177.03 g/mol ) is expected to proceed through several key pathways, primarily dictated by the lability of the aldehyde group and the stability of the benzothiazole ring.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of 2-Methyl-1,3-benzothiazole-6-carbaldehyde
| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway | Comparison with Alternatives |
| 177 | [C₉H₇NOS]⁺• | Molecular Ion (M⁺•) | The presence of a prominent molecular ion peak is characteristic of aromatic compounds due to the stability of the delocalized π-system.[4] |
| 176 | [C₉H₆NOS]⁺ | [M-H]⁺ Loss of a hydrogen radical from the aldehyde group. | This is a very common fragmentation for aromatic aldehydes, leading to a stable acylium ion.[5][6] |
| 148 | [C₈H₆NS]⁺ | [M-CHO]⁺ Loss of the formyl radical (•CHO). | The loss of the entire aldehyde group (m/z 29) is a diagnostic fragmentation for aldehydes, resulting in a stable aromatic cation.[4][7] |
| 149 | [C₈H₇NS]⁺• | 2-Methyl-1,3-benzothiazole radical cation | While not a direct fragment of the parent molecule, this ion is the molecular ion of the core structure without the aldehyde. Its presence in the spectrum of the parent compound would be due to a rearrangement or a different fragmentation pathway. The NIST WebBook shows this as the base peak for 2-methylbenzothiazole itself.[8] |
| 108 | [C₇H₆N]⁺ | Loss of CS from the m/z 148 fragment. | Fragmentation of the thiazole ring can lead to the loss of a carbon-sulfur unit. |
| 77 | [C₆H₅]⁺ | Loss of the benzothiazole moiety from a larger fragment. | The phenyl cation is a common fragment in the mass spectra of many aromatic compounds.[6] |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized using a fragmentation pathway diagram.
Caption: Proposed EI-MS fragmentation pathway for 2-Methyl-1,3-benzothiazole-6-carbaldehyde.
Comparative Analysis: The Influence of Functional Groups
To truly appreciate the fragmentation pattern of 2-Methyl-1,3-benzothiazole-6-carbaldehyde, it is instructive to compare it with simpler, related molecules.
-
Benzaldehyde: The mass spectrum of benzaldehyde is dominated by the molecular ion (m/z 106), the [M-H]⁺ ion (m/z 105), and the phenyl cation (m/z 77) from the loss of the CHO group.[5] This highlights the directing effect of the aldehyde group in initiating fragmentation.
-
2-Methyl-1,3-benzothiazole: The mass spectrum of this compound shows a very stable molecular ion at m/z 149, which is also the base peak.[8] This indicates the inherent stability of the 2-methylbenzothiazole ring system.
In 2-Methyl-1,3-benzothiazole-6-carbaldehyde, we see a combination of these behaviors. The initial fragmentation is dominated by the aldehyde group, leading to the formation of the stable 2-methyl-1,3-benzothiazolyl cation at m/z 148. Subsequent fragmentation of this ion would then reflect the intrinsic stability and fragmentation pathways of the benzothiazole ring itself.
Conclusion
The electron ionization mass spectrometry fragmentation of 2-Methyl-1,3-benzothiazole-6-carbaldehyde is a predictable process governed by the established principles of organic mass spectrometry. The aldehyde functional group serves as the primary initiation site for fragmentation, leading to characteristic losses of a hydrogen radical and a formyl radical. The resulting 2-methyl-1,3-benzothiazolyl cation is relatively stable and may undergo further fragmentation through cleavage of the thiazole ring.
This guide provides a robust framework for the identification and structural confirmation of this and structurally related compounds. By combining a sound experimental protocol with a thorough understanding of fragmentation mechanisms, researchers can confidently leverage mass spectrometry as a powerful tool in their scientific endeavors.
References
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, AIP Publishing. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College.
-
ResearchGate. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzothiazole, 2-methyl-. NIST WebBook. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
LCGC International. (2022). Electron Ionization for GC–MS. Retrieved from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
PMC. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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- 8. Benzothiazole, 2-methyl- [webbook.nist.gov]
The Potent Landscape of 6-Substituted Benzothiazoles in Oncology: A Comparative Guide to IC50 Values
The benzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Among its numerous derivatives, those featuring substitutions at the 6-position have garnered significant attention for their potent and often selective anticancer properties.[4] This guide offers an in-depth comparison of the half-maximal inhibitory concentration (IC50) values for a range of 6-substituted benzothiazole anticancer agents, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts. We will delve into the structure-activity relationships that govern their efficacy, present a standardized protocol for assessing cytotoxicity, and explore the mechanistic underpinnings of their action.
The Critical Role of the 6-Position: A Nexus for Potency and Selectivity
The C-6 position of the benzothiazole nucleus has proven to be a critical hotspot for chemical modification, profoundly influencing the molecule's interaction with biological targets and, consequently, its anticancer potency.[4] Strategic placement of various functional groups at this position can modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, all of which are pivotal for target engagement.
For instance, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, has been shown to enhance cytotoxic activity in certain contexts. Conversely, electron-donating groups like amino or methoxy functionalities can also lead to potent anticancer agents, often through different mechanisms of action.[5] This highlights the nuanced and target-dependent nature of structure-activity relationships (SAR) in this chemical series.
Comparative Analysis of IC50 Values
The following tables summarize the IC50 values of various 6-substituted benzothiazole derivatives against a panel of human cancer cell lines. This data, collated from multiple studies, offers a comparative overview of their antiproliferative activities. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell line passage number and incubation time.
Table 1: IC50 Values of 6-Amino Substituted Benzothiazole Derivatives
| Compound | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -NH₂ | HeLa (Cervical) | >100 | [6] |
| 2 | -NH₂ | MCF-7 (Breast) | >100 | [6] |
| 3 | -NH₂ | Hep-2 (Laryngeal) | >100 | [6] |
| 4 | -NH₂ (as HCl salt) | HeLa (Cervical) | 9 x 10⁻⁶ - 4 x 10⁻³ M | [6] |
| 5 | -NH₂ (as HCl salt) | MCF-7 (Breast) | 9 x 10⁻⁶ - 4 x 10⁻³ M | [6] |
| 6 | -NH₂ (as HCl salt) | Hep-2 (Laryngeal) | 9 x 10⁻⁶ - 4 x 10⁻³ M | [6] |
Table 2: IC50 Values of 6-Nitro Substituted Benzothiazole Derivatives
| Compound | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | -NO₂ | HeLa (Cervical) | >100 | [6] |
| 8 | -NO₂ | MCF-7 (Breast) | >100 | [6] |
| 9 | -NO₂ | Hep-2 (Laryngeal) | >100 | [6] |
Table 3: IC50 Values of Various 6-Substituted Benzothiazole Derivatives
| Compound | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5f | -NH₃⁺ (Ammonium) | HeLa (Cervical) | Submicromolar | [7] |
| Compound 6f | -NH₃⁺ (Ammonium) | HeLa (Cervical) | Submicromolar | [7] |
| Methoxy Derivative | -OCH₃ | A549 (Lung) | 0.054 | [5] |
| Methoxy Derivative | Ba/F3 | 0.046 - 0.09 | [5] | |
| Halogenated Derivative | -Cl | HuT78 | 3 - 10 | [5] |
Expert Insights on SAR: The data reveals a clear trend: the nature of the 6-substituent is a key determinant of anticancer activity. The conversion of the 6-amino group to its hydrochloride salt dramatically increases potency, likely due to enhanced solubility and bioavailability.[6] Furthermore, the presence of a methoxy group at the 6-position has been linked to significant enhancement of kinase-targeted anticancer activity.[5] The introduction of an ammonium group also leads to potent, submicromolar activity against HeLa cells.[7] These findings underscore the importance of systematic modification at the 6-position to optimize the therapeutic potential of benzothiazole scaffolds.
Experimental Protocol: Determination of IC50 via MTT Assay
To ensure the generation of reliable and reproducible cytotoxicity data, a well-validated experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is a cornerstone of in vitro anticancer drug screening.[8][9]
The Causality Behind the Method: The MTT assay leverages the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, we can quantify the effect of a compound on cell proliferation.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the 6-substituted benzothiazole derivative in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the compound in a complete growth medium to achieve a range of final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for a predetermined exposure time (e.g., 48 or 72 hours). The incubation time is a critical parameter and should be optimized based on the cell line's doubling time and the compound's mechanism of action.[10][11]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed drug concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[9][12]
-
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further elucidate the practical and theoretical aspects of this research, the following diagrams are provided.
Caption: A schematic overview of the MTT assay workflow.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Concluding Remarks
The 6-substituted benzothiazole scaffold represents a highly promising avenue for the development of novel anticancer therapeutics. The data presented in this guide clearly demonstrates that strategic manipulation of the 6-position can lead to compounds with potent and, in some cases, submicromolar antiproliferative activity. The provided experimental protocol for IC50 determination offers a robust framework for researchers to evaluate their own synthesized compounds. As our understanding of the intricate structure-activity relationships and mechanisms of action continues to grow, we can anticipate the emergence of even more effective and selective 6-substituted benzothiazole-based anticancer agents in the future.
References
-
A Review on the Design, Synthesis, and Structure-activity Relationships of Benzothiazole Derivatives against Hypoxic Tumors. PubMed. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. ResearchGate. [Link]
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Biological Screening and Structure Activity relationship of Benzothiazole. RJPT. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. [Link]
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Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC. [Link]
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SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. ijper.org. [Link]
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Benzothiazole derivatives as anticancer agents. PMC. [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
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Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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Synthesis, Properties, and Biological Applications of Benzothiazoles. Oxford Academic. [Link]
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Benzothiazole derivatives as anticancer agents. FLORE. [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
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How do I find the IC50 and best drug treatment time for anticancer drug? ResearchGate. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
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The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
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(PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. rjptonline.org. [Link]
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Safety Operating Guide
2-Methyl-1,3-benzothiazole-6-carbaldehyde: Disposal & Handling Protocol
This guide outlines the technical protocols for the safe handling and disposal of 2-Methyl-1,3-benzothiazole-6-carbaldehyde . It is structured for laboratory personnel and safety officers requiring immediate, actionable data.
Executive Summary: The "Zero-Drain" Mandate
Core Directive: Under no circumstances should 2-Methyl-1,3-benzothiazole-6-carbaldehyde enter municipal water systems. The benzothiazole moiety is environmentally persistent and toxic to aquatic life. All disposal must occur via high-temperature incineration through an approved hazardous waste contractor.
Immediate Action Required:
-
Segregate: Isolate from strong oxidizers immediately (aldehyde reactivity).
-
Label: Mark as "Toxic" and "Irritant."
-
Stream: Assign to Solid Hazardous Waste (if pure) or Organic Solvent Waste (if dissolved).
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the molecule's stress points. The aldehyde group at position C6 is the primary stability concern, while the benzothiazole core drives the environmental classification.
| Property | Data / Characteristic | Implications for Disposal |
| Chemical Name | 2-Methyl-1,3-benzothiazole-6-carbaldehyde | Primary Identifier |
| CAS Number | 20061-51-2 | Use for waste manifesting |
| Molecular Formula | C9H7NOS | High Carbon/Sulfur content (requires scrubbers during incineration) |
| Physical State | Solid (Powder/Crystals) | Dust control required during transfer |
| Reactivity | Aldehyde (C6): Oxidizable to carboxylic acid.[1] | Do not mix with nitric acid, perchlorates, or permanganates in waste drums. |
| Toxicity Class | Irritant (Skin/Eye), Sensitizer, Aquatic Toxin | Requires double-gloving (Nitrile) and "P-listed" equivalent handling.* |
*Note: While not explicitly P-listed (acutely toxic) under RCRA by specific CAS, benzothiazoles are treated with high caution due to structural analogs exhibiting high aquatic toxicity.
Operational Disposal Protocol
A. Solid Waste (Pure Substance)
Applicability: Expired reagents, synthesis products, or spill cleanup residues.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined cap.
-
Transfer: Transfer the solid inside a fume hood to prevent inhalation of dust.
-
Labeling: Apply a hazardous waste label containing:
-
Full Chemical Name (No abbreviations).
-
Hazards: "Toxic," "Irritant."
-
-
Secondary Containment: Place the jar into a clear polyethylene bag (zip-seal) before placing it into the satellite accumulation drum.
B. Liquid Waste (Solutions/Mother Liquor)
Applicability: HPLC waste, reaction mixtures, or cleaning rinsates.
-
Solvent Compatibility Check:
-
Halogenated Stream: If dissolved in DCM, Chloroform, etc.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, Acetone, etc.
-
-
Quenching (Optional but Recommended for High Concentrations):
-
If the concentration of aldehyde is >10%, consider a mild oxidation to the corresponding carboxylic acid using dilute peroxide under controlled cooling before disposal, ONLY if required by local site safety rules. Otherwise, dispose of as active aldehyde.
-
-
pH Control: Ensure the waste solution is neutral (pH 6-8). Basic conditions can induce aldol polymerization (exothermic), while acidic conditions can solubilize the benzothiazole ring.
C. Contaminated Debris (Sharps/Gloves)
-
Sharps: Chemically contaminated sharps bin.
-
Gloves/Paper: Double-bag in heavy-duty yellow hazardous waste bags. Do not use standard trash.
Visual Decision Tree: Waste Stream Logic
The following diagram illustrates the critical decision points for disposing of this specific chemical.
Caption: Decision logic for segregating 2-Methyl-1,3-benzothiazole-6-carbaldehyde based on physical state and solvent carrier.
Emergency Procedures (Spill Management)
If a spill occurs outside the fume hood, execute the S.W.I.M. protocol:
-
S top the source (if safe).[3]
-
W arn others (evacuate the immediate zone).
-
I solate the area (close doors).
-
M inimize exposure (don PPE).
Specific Cleanup Steps:
-
PPE: Nitrile gloves (double layer), lab coat, safety goggles. If powder is airborne, use N95 or P100 respiratory protection.
-
Containment: Do not dry sweep. This generates dust. Cover the spill with a solvent-dampened pad (ethanol) or use a dedicated chemical spill absorbent (e.g., vermiculite).
-
Decontamination:
-
Wipe the surface with a 10% soap/water solution.
-
Follow with a water rinse.
-
Verification: Benzothiazoles often fluoresce. Use a UV lamp (365 nm) to check for residue if available.
-
-
Disposal: All cleanup materials (pads, gloves) go into the Solid Hazardous Waste drum.
Regulatory & Compliance (RCRA Context)
While 2-Methyl-1,3-benzothiazole-6-carbaldehyde may not have a specific "P" or "U" list code (unlike some specific pesticides), it must be characterized by the generator.
-
Waste Characterization: Toxic (based on aquatic toxicity data of analogs) and potentially Ignitable (if in organic solvent).
-
Suggested Waste Code: If the specific CAS is not listed in 40 CFR 261.33, use the process waste codes if applicable, or characterize as D001 (Ignitable, if in solvent) or generic organic toxic waste.
-
Documentation: Ensure the Safety Data Sheet (SDS) is attached to the waste manifest profile sent to the disposal facility.
References
-
PubChem. 2-Methyl-1,3-benzothiazole-6-carbaldehyde (Compound).[4] National Library of Medicine. Available at: [Link](Note: Search by structure or CAS 20061-51-2 for specific isomer data)
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Available at: [Link]
Sources
Navigating the Safe Handling of 2-Methyl-1,3-benzothiazole-6-carbaldehyde: A Comprehensive Guide
Senior Application Scientist Note: Safety in the laboratory is a proactive endeavor, built on a foundation of understanding the potential hazards of the materials we work with. For novel or less-common compounds like 2-Methyl-1,3-benzothiazole-6-carbaldehyde, a specific Safety Data Sheet (SDS) may not always be readily available. In such instances, a conservative approach grounded in the toxicological data of structurally similar compounds is not just a best practice—it is a critical component of a robust safety culture. This guide synthesizes data from close structural analogs, primarily 2-methyl-1,3-benzothiazole-6-carboxylic acid, to provide a comprehensive operational plan. The core principle is to treat the compound with the highest degree of caution indicated by its related structures.
Hazard Assessment: An Evidence-Based Overview
2-Methyl-1,3-benzothiazole-6-carbaldehyde belongs to the benzothiazole class of compounds. While toxicological data for this specific molecule is limited, information from closely related analogs, such as 2-methyl-1,3-benzothiazole-6-carboxylic acid, provides a strong basis for hazard assessment. The European Chemicals Agency (ECHA) and other sources classify this analog as hazardous.[1]
Based on this surrogate data, 2-Methyl-1,3-benzothiazole-6-carbaldehyde should be handled as a substance that is:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2][3]
-
Potentially causing respiratory irritation. [1]
The causality behind these hazards lies in the reactive nature of the benzothiazole core and the aldehyde functional group, which can interact with biological macromolecules, leading to irritation and toxicity. Therefore, engineering controls and personal protective equipment are mandatory to prevent exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is crucial to mitigate the risks identified above. The following table summarizes the required equipment for handling 2-Methyl-1,3-benzothiazole-6-carbaldehyde.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential aerosols, preventing serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | Provides a barrier against skin contact, which can cause irritation and systemic toxicity.[4] Gloves must be inspected before each use and disposed of after handling. |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Minimizes the risk of skin exposure from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Required when handling the solid outside of a certified chemical fume hood or if aerosolization is possible, to prevent respiratory tract irritation and toxicity from inhalation. |
Operational and Disposal Plan: A Step-by-Step Protocol
Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. This protocol outlines the essential steps from preparation to disposal.
3.1. Work Area Preparation
-
Engineering Controls: All manipulations involving 2-Methyl-1,3-benzothiazole-6-carbaldehyde must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent material (e.g., vermiculite or sand), and designated hazardous waste bags must be readily accessible.
3.2. Handling Procedure
-
Don PPE: Before handling the container, put on all required PPE as detailed in the table above.
-
Material Transfer: Handle the solid material carefully to avoid generating dust. Use spatulas and weighing boats appropriate for the quantity being handled.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container closed or covered as much as possible during dissolution.
-
Post-Handling Hygiene: After handling, decontaminate the work surface thoroughly. Wash hands and any exposed skin with soap and water immediately, even if no direct contact is suspected.[5] Do not eat, drink, or smoke in the laboratory area.[3][4]
3.3. Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep it segregated from incompatible materials such as strong oxidizing agents.
3.4. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]
3.5. Disposal Protocol
-
Waste Collection: All waste materials, including contaminated gloves, weighing papers, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not discharge to drains or the environment.
Workflow Visualization
The following diagram illustrates the lifecycle of handling 2-Methyl-1,3-benzothiazole-6-carbaldehyde in a laboratory setting, emphasizing critical safety checkpoints.
Caption: A workflow for the safe handling of 2-Methyl-1,3-benzothiazole-6-carbaldehyde.
References
-
PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid. [Link]
-
DC Fine Chemicals. Safety Data Sheet: Benzothiazole. [Link]
-
The Good Scents Company. 2-methyl benzothiazole. [Link]
-
PubChem. 2-Methylbenzothiazole. [Link]
-
Chemsrc. 2-Methyl-1,3-thiazole-5-carbaldehyde MSDS. [Link]
-
European Chemicals Agency (ECHA). 2-methyl-1,3-benzothiazole-6-carboxylic acid - Substance Information. [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
-
Science of Synthesis. Product Class 18: Benzothiazoles and Related Compounds. [Link]
Sources
- 1. echa.europa.eu [echa.europa.eu]
- 2. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.ca [fishersci.ca]
- 6. 2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
